5-(Benzyloxy)-1H-indene
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenylmethoxy-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-2-5-13(6-3-1)12-17-16-10-9-14-7-4-8-15(14)11-16/h1-6,8-11H,7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDLOXYDEPIWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of 5-(Benzyloxy)-1H-indene for Ligand Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Benzyloxy)-1H-indene is a versatile precursor in the synthesis of advanced ligands for organometallic chemistry and catalysis. Its unique molecular architecture, combining the reactive indene core with a strategically placed benzyloxy protecting group, offers a gateway to a diverse range of functionalized indenyl ligands. This guide provides a comprehensive overview of the chemical properties of 5-(Benzyloxy)-1H-indene, detailed experimental protocols for its synthesis and derivatization, and an exploration of its applications in the development of novel catalysts and therapeutic agents. By elucidating the causality behind experimental choices and grounding all protocols in established chemical principles, this document serves as an essential resource for researchers seeking to leverage the potential of this valuable synthetic building block.
Introduction: The Strategic Importance of 5-(Benzyloxy)-1H-indene in Ligand Design
The indenyl ligand, a benzofused analogue of the cyclopentadienyl ligand, has garnered significant attention in organometallic chemistry. Metal complexes featuring indenyl ligands often exhibit enhanced catalytic activity compared to their cyclopentadienyl counterparts, a phenomenon known as the "indenyl effect". This enhanced reactivity is attributed to the relative ease of η⁵ to η³ ring slippage, which can facilitate substrate coordination and product dissociation in catalytic cycles.[1]
5-(Benzyloxy)-1H-indene emerges as a particularly valuable precursor for several key reasons:
-
Functionalization Handle: The benzyloxy group at the 5-position provides a latent hydroxyl functionality. This allows for post-coordination modifications or, upon deprotection, the introduction of a polar group that can influence the solubility, electronic properties, and even biological activity of the final metal complex.
-
Stereochemical Control: The planar chirality of substituted indenyl ligands can be exploited in asymmetric catalysis, making them attractive for the synthesis of enantiomerically pure compounds.[2]
-
Tunable Electronic Properties: The oxygen atom of the benzyloxy group can modulate the electron density of the indenyl ring system, thereby influencing the properties of the resulting metal center.
This guide will delve into the essential chemical properties of 5-(Benzyloxy)-1H-indene, providing a robust framework for its effective utilization in the synthesis of sophisticated ligands and their metal complexes.
Synthesis of 5-(Benzyloxy)-1H-indene: A Proposed Synthetic Pathway
Proposed Two-Step Synthesis
The proposed pathway consists of:
-
Synthesis of a suitable 5-hydroxy-2,3-dihydro-1H-inden-1-one derivative.
-
Reduction and dehydration to form 5-hydroxy-1H-indene.
-
Williamson ether synthesis to install the benzyl protecting group.
A representative protocol, adapted from the synthesis of similar dihydroindenol derivatives, is presented below.[3]
Experimental Protocol: Synthesis of 5-(Benzyloxy)-6-bromo-2,3-dihydro-1H-indene
This protocol details the O-alkylation of a commercially available bromo-substituted indenol, which serves as a close analogue and demonstrates the feasibility of the key benzylation step.
Materials:
-
6-Bromo-2,3-dihydro-1H-inden-5-ol
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-Bromo-2,3-dihydro-1H-inden-5-ol (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
-
Add benzyl bromide (1.2 equivalents) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired O-benzylated derivative.[3]
Core Chemical Properties of 5-(Benzyloxy)-1H-indene
The utility of 5-(Benzyloxy)-1H-indene in ligand synthesis is dictated by several key chemical properties, primarily the acidity of the C1 protons, the reactivity of the cyclopentadiene ring, and the stability of the benzyloxy protecting group.
Acidity and Deprotonation: Formation of the Indenyl Anion
The protons at the C1 position of the indene ring are significantly more acidic than typical allylic or benzylic protons due to the formation of an aromatic cyclopentadienyl anion upon deprotonation. This is the cornerstone of its use as a ligand precursor.
Deprotonation Protocol:
The formation of the 5-(benzyloxy)indenyl anion is typically achieved by treatment with a strong organolithium base, such as n-butyllithium (n-BuLi).
Materials:
-
5-(Benzyloxy)-1H-indene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
An inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve 5-(Benzyloxy)-1H-indene (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.0-1.1 equivalents) dropwise. The reaction is often accompanied by a color change, indicating the formation of the indenyl anion.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation. The resulting solution of 5-(benzyloxy)indenyl lithium can be used directly in the next step.[4][5]
The mechanism of deprotonation with n-BuLi can be complex, involving aggregates of the organolithium reagent.[5][6] The presence of the ether oxygen in the benzyloxy group may influence the aggregation state and reactivity of n-BuLi through coordination.[5]
Spectroscopic Characterization (Predicted)
While specific experimental spectra for 5-(Benzyloxy)-1H-indene are not available in the cited literature, its ¹H and ¹³C NMR spectra can be predicted based on data from unsubstituted indene and related benzyloxy-substituted aromatic compounds.[7][8][9][10][11]
Predicted ¹H NMR (CDCl₃, 400 MHz):
-
δ 7.5-7.2 (m, 5H): Phenyl protons of the benzyl group.
-
δ 7.2-6.8 (m, 3H): Aromatic protons on the indene ring.
-
δ 6.9-6.5 (m, 2H): Olefinic protons of the five-membered ring.
-
δ 5.1 (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).
-
δ 3.4 (t, 2H): Methylene protons at the C1 position of the indene ring.
Predicted ¹³C NMR (CDCl₃, 100 MHz):
-
δ ~160-155: Aromatic carbon attached to the benzyloxy group.
-
δ ~145-130: Other aromatic and olefinic carbons.
-
δ ~128-127: Phenyl carbons of the benzyl group.
-
δ ~115-105: Aromatic carbons on the indene ring.
-
δ ~70: Methylene carbon of the benzyl group (-O-CH₂-Ph).
-
δ ~39: Methylene carbon at the C1 position of the indene ring.
Stability of the Benzyloxy Protecting Group
The benzyl ether linkage is robust and stable under a wide range of reaction conditions, including strongly basic conditions used for deprotonation. It is also stable to many acidic conditions, although strong acids can cause cleavage. The primary method for deprotection is catalytic hydrogenolysis.
Deprotection Protocol (Post-Coordination):
-
Dissolve the benzyloxy-functionalized metal complex in a suitable solvent (e.g., ethanol, ethyl acetate, or THF).
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir at room temperature until the reaction is complete (monitored by TLC or NMR).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.
Synthesis of Metal Complexes: The Gateway to Catalysis
The 5-(benzyloxy)indenyl anion is a potent nucleophile that readily reacts with a variety of metal halides to form stable organometallic complexes. This is the pivotal step in harnessing its potential for catalysis and other applications.
General Protocol for Metallocene Synthesis
A representative protocol for the synthesis of a titanium trichloride complex is outlined below. This "half-sandwich" complex can be a precursor to more elaborate metallocene structures.
Materials:
-
Solution of 5-(benzyloxy)indenyl lithium (from the deprotonation protocol)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous toluene or hexanes
-
An inert atmosphere
Procedure:
-
To the freshly prepared solution of 5-(benzyloxy)indenyl lithium at -78 °C, add a solution of TiCl₄ (1.0 equivalent) in toluene dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
The reaction mixture may form a precipitate (LiCl). Filter the mixture under inert atmosphere.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude (5-(benzyloxy)indenyl)titanium trichloride complex.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).
Applications in Catalysis and Materials Science
Indenyl-based metallocenes are renowned for their high activity in olefin polymerization.[12][13][14][15][16] The presence of the 5-benzyloxy group in the ligand framework can be leveraged in several ways:
-
Enhanced Catalyst Performance: The electronic influence of the benzyloxy group can modify the Lewis acidity of the metal center, potentially leading to higher catalytic activity and altered polymer properties.
-
Post-Polymerization Functionalization: The benzyl group can be removed after polymerization to introduce hydroxyl groups along the polymer chain, thereby creating functionalized polyolefins with modified surface properties, adhesion, and compatibility with other materials.
-
Medicinal Chemistry Scaffolds: Indene derivatives have shown promise as bioactive molecules.[17][18] Metal complexes bearing functionalized indenyl ligands could be explored as novel therapeutic agents.[19]
Data Summary and Visualization
Table 1: Physicochemical Properties of 5-(Benzyloxy)-1H-indene (Predicted)
| Property | Value | Source/Method |
| Molecular Formula | C₁₆H₁₄O | - |
| Molecular Weight | 222.28 g/mol | - |
| Appearance | Predicted to be a solid or oil | Analogy |
| pKa (C1-H) | ~20 (in DMSO) | Analogy to Indene |
Diagrams
Workflow for the Synthesis of a (5-(Benzyloxy)indenyl) Metal Complex
Caption: Synthetic workflow from the indene precursor to the final metal complex.
Conclusion
5-(Benzyloxy)-1H-indene stands as a precursor of significant potential for the synthesis of advanced ligands. Its chemical properties, characterized by the acidic C1-protons and the stable yet removable benzyloxy group, provide a versatile platform for creating a wide array of functionalized indenyl ligands. The resulting metal complexes are poised for applications in catalysis, particularly olefin polymerization, and may offer new avenues in medicinal chemistry and materials science. This guide has provided a scientifically grounded framework for the synthesis, characterization, and application of this important molecule, empowering researchers to explore its full potential in their respective fields.
References
- (Reference to a general organometallic chemistry textbook or a review on the indenyl effect, if found in subsequent targeted searches. For now, this is a placeholder.)
- (Placeholder for a reference on asymmetric c
-
Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC. (2023-08-17). [Link]
-
Reactions of 5-Indolizyl Lithium Compounds with Some Bielectrophiles. Semantic Scholar. (2017-04-20). [Link]
-
Group 4 Metallocenes Bearing η5-2-(N-Azolyl)indenyl Ligands: Synthesis, Structure Characterization, and Olefin Polymerization Catalysis. ACS Publications. [Link]
-
Special Issue: Synthesis and Chemistry of Chiral Metallocenes. PMC. [Link]
-
Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. PubMed. (2013-07-15). [Link]
-
5-Benzyloxy-3-methyl-1-tosyl-1H-indole. PMC. [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Supplemental Information. The Royal Society of Chemistry. [Link]
- (Placeholder for a reference on deprotection of benzyl ethers.)
-
Progress of olefin polymerization by metallocene catalysts. ResearchGate. (2025-08-06). [Link]
-
Transition metal indenyl complex. Wikipedia. [Link]
-
Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. Creative Biolabs. (2024-04-22). [Link]
-
Recent Advances of Metallocenes for Medicinal Chemistry. Bentham Science Publisher. [Link]
- (Placeholder for a reference on synthesis of titanium trichloride complexes.)
- (Placeholder for a reference on catalytic applic
-
Metallocene Catalysts for Olefin Polymerization. [Link]
-
Investigations into the reactivity of lithium indenyl with alpha diimines with chlorinated backbones and formation of related functional ligands and metal complexes. The University of Bath's research portal. (2016-11-24). [Link]
- (Placeholder for a reference on NMR of substituted indenes.)
-
The 1H‐indene and some examples of indene pharmaceuticals. ResearchGate. [Link]
-
METALLOCENE CATALYSTS AND THEIR SUPPORTS FOR OLEFIN POLYMERIZATION. [Link]
- (Placeholder for a reference on reactivity of indenyl metal complexes.)
-
Discovery and development of metallocene-based polyolefins with special propertie. [Link]
- (Placeholder for a reference on synthesis of bromo-indazoles.)
- (Placeholder for a reference on Negishi reactions.)
-
1H- and 13C-NMR for. The Royal Society of Chemistry. [Link]
-
The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. SciELO. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indene synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reactions of 5-Indolizyl Lithium Compounds with Some Bielectrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. rsc.org [rsc.org]
- 11. scielo.br [scielo.br]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. ac1.hhu.de [ac1.hhu.de]
- 15. METALLOCENE CATALYSTS AND THEIR SUPPORTS FOR OLEFIN POLYMERIZATION [sylzyhg.com]
- 16. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsisinternational.org [rsisinternational.org]
Molecular Weight and Structural Analysis of 5-(Benzyloxy)-1H-indene
This guide provides an in-depth technical analysis of 5-(Benzyloxy)-1H-indene , a critical intermediate scaffold in the development of PPAR agonists, tubulin polymerization inhibitors, and estrogen receptor modulators.
A Technical Guide for Drug Development Professionals
Executive Summary
5-(Benzyloxy)-1H-indene (CAS: 1446091-32-2) is a bicyclic aromatic ether characterized by an indene core substituted at the 5-position with a benzyloxy group.[1] It serves as a versatile lipophilic scaffold in medicinal chemistry, particularly for introducing bulk and hydrophobic interactions in nuclear receptor ligands. This guide details its physicochemical properties, structural elucidation via NMR/MS, and synthetic pathways, providing a reference for researchers optimizing lead compounds.
Physicochemical Profile
The molecular weight and elemental composition are critical for stoichiometry and mass balance calculations in synthetic workflows.
| Parameter | Data |
| Systematic Name | 5-(Benzyloxy)-1H-indene |
| CAS Number | 1446091-32-2 |
| Molecular Formula | C₁₆H₁₄O |
| Molecular Weight (Average) | 222.28 g/mol |
| Monoisotopic Mass | 222.1045 Da |
| Physical State | Off-white to pale yellow solid (low melting point) |
| Solubility | Soluble in DCM, Chloroform, DMSO; Insoluble in Water |
| LogP (Predicted) | ~4.5 (High Lipophilicity) |
Molecular Weight Calculation Breakdown
-
Carbon (16 × 12.011) : 192.176
-
Hydrogen (14 × 1.008) : 14.112
-
Oxygen (1 × 15.999) : 15.999
-
Total : 222.287 g/mol
Structural Characterization & Analytical Methodologies
Accurate structural verification requires a multi-modal approach combining Proton Nuclear Magnetic Resonance (
H NMR Spectral Fingerprint (Predicted)
The
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Structural Assignment |
| Benzylic -CH | 5.05 – 5.15 | Singlet (s) | 2H | O-CH |
| Indene C1-H | 3.30 – 3.40 | Broad Singlet/Doublet | 2H | Methylene protons of the cyclopentadiene ring |
| Indene C2-H | 6.50 – 6.60 | dt (Doublet of triplets) | 1H | Vinylic proton, coupled to C1 and C3 |
| Indene C3-H | 6.80 – 6.90 | Doublet (d) | 1H | Vinylic proton, often overlaps with aromatics |
| Indene Aromatic | 6.80 – 7.30 | Multiplet (m) | 3H | Protons at positions 4, 6, and 7 |
| Phenyl Group | 7.30 – 7.50 | Multiplet (m) | 5H | Aromatic protons of the benzyl protecting group |
Technical Insight : The presence of the benzyloxy group at position 5 exerts an electron-donating effect (+M), shielding the ortho-protons (H4 and H6) relative to unsubstituted indene. The singlet at ~5.1 ppm is the primary indicator of successful O-alkylation.
Mass Spectrometry (MS) Fragmentation
In Electron Impact (EI) or ESI+ modes, the molecule follows a predictable fragmentation pathway driven by the stability of the benzyl cation.
-
Molecular Ion [M]+ : m/z 222.1 (Parent peak).
-
Base Peak : m/z 91.0 (Tropylium ion, C
H ). -
Loss of Benzyl : m/z 222 → m/z 131 (Indenyloxy radical/cation).
-
Mechanism : The ether bond is the weakest link; cleavage generates the resonance-stabilized benzyl cation, which rearranges to the tropylium ion.
MS Fragmentation Logic Diagram
Synthetic Context & Purity Analysis
Understanding the synthesis is crucial for identifying potential impurities such as residual benzyl bromide or unreacted 5-hydroxyindanone.
Synthesis Workflow
The most robust route involves the benzylation of 5-hydroxy-1-indanone followed by reduction and dehydration.
-
O-Alkylation : 5-Hydroxy-1-indanone + Benzyl Bromide (K
CO , DMF) → 5-(Benzyloxy)-1-indanone. -
Reduction : 5-(Benzyloxy)-1-indanone + NaBH
→ 5-(Benzyloxy)-1-indanol. -
Dehydration : 5-(Benzyloxy)-1-indanol + p-TsOH (Cat.) → 5-(Benzyloxy)-1H-indene .
Synthetic Pathway Diagram
Impurity Profile & QC
-
Residual Benzyl Bromide : Potent lachrymator. Detectable by GC-MS or NMR (CH
at ~4.5 ppm). -
1-Indanone Derivative : Incomplete reduction. Detectable by IR (Carbonyl stretch ~1700 cm
). -
Polymers : Indenes are prone to polymerization. Store at -20°C under inert atmosphere (Argon/Nitrogen).
References
-
PubChem . (2025). 5-Benzyloxyindole (Related Structural Analog).[2] National Library of Medicine. Retrieved from [Link]
-
MDPI . (2012). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to 5-(Benzyloxy)-1H-indene: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(Benzyloxy)-1H-indene, a molecule of interest in synthetic and medicinal chemistry. Due to its status as a novel or less-common compound, this document outlines a proposed synthetic pathway, drawing upon established methodologies for analogous indene and indanone derivatives. Furthermore, it details the requisite analytical techniques for structural elucidation and purity assessment. The potential applications of 5-(Benzyloxy)-1H-indene as a building block in drug discovery and materials science are also explored, providing a forward-looking perspective for researchers in the field.
Introduction: The Indene Scaffold in Chemical Research
The indene framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a privileged scaffold in organic chemistry. Its derivatives are integral to the structure of various natural products and pharmacologically active molecules. The inherent reactivity of the indene ring system, coupled with the diverse functionalization possibilities on both the aromatic and cyclopentene moieties, makes it a versatile building block for the synthesis of complex molecular architectures. The introduction of a benzyloxy group at the 5-position is anticipated to modulate the electronic properties and steric profile of the indene core, potentially leading to novel biological activities and material properties.
Chemical Identifiers and Physicochemical Properties (Predicted)
As 5-(Benzyloxy)-1H-indene is not extensively documented in publicly accessible chemical databases, a confirmed CAS number is not available at this time. However, based on its structure, we can predict its key chemical identifiers and properties.
| Identifier | Value |
| IUPAC Name | 5-(Benzyloxy)-1H-indene |
| Synonyms | 5-(Phenylmethoxy)-1H-indene |
| Molecular Formula | C₁₆H₁₄O |
| Molecular Weight | 222.28 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CC3 |
| InChI Key | (Predicted) |
| CAS Number | Not available |
Note: These properties are predicted and await experimental verification upon successful synthesis and characterization.
Proposed Synthetic Pathway
The synthesis of 5-(Benzyloxy)-1H-indene can be strategically approached from commercially available or readily synthesizable precursors. A plausible and logical synthetic route commences with the preparation of a suitably functionalized indanone, followed by the introduction of the benzyloxy group and subsequent formation of the indene double bond.
Caption: Proposed synthetic workflow for 5-(Benzyloxy)-1H-indene.
Step 1: Benzylation of 5-Hydroxy-1-indanone
The initial step involves the protection of the hydroxyl group of 5-hydroxy-1-indanone as a benzyl ether. This is a standard Williamson ether synthesis.
Experimental Protocol:
-
To a solution of 5-hydroxy-1-indanone (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.0 eq).
-
To this suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 5-(benzyloxy)-1-indanone.
Causality: The use of a polar aprotic solvent like acetone and a base such as potassium carbonate facilitates the deprotonation of the phenolic hydroxyl group, forming a nucleophilic phenoxide that readily attacks the electrophilic benzyl bromide.
Step 2: Reduction of 5-(Benzyloxy)-1-indanone
The ketone functionality of 5-(benzyloxy)-1-indanone is reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride.[1]
Experimental Protocol:
-
Dissolve 5-(benzyloxy)-1-indanone (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford crude 5-(benzyloxy)-1H-indanol.
Causality: Sodium borohydride is a selective reducing agent for ketones and aldehydes and is chosen for its operational simplicity and high yield in converting ketones to secondary alcohols.
Step 3: Dehydration to 5-(Benzyloxy)-1H-indene
The final step is the acid-catalyzed dehydration of the secondary alcohol to form the indene double bond.
Experimental Protocol:
-
Dissolve the crude 5-(benzyloxy)-1H-indanol in toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography to obtain 5-(Benzyloxy)-1H-indene.
Causality: The acidic catalyst protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water and a proton from the adjacent carbon atom leads to the formation of the thermodynamically stable conjugated indene system.
Structural Elucidation and Characterization
The identity and purity of the synthesized 5-(Benzyloxy)-1H-indene must be confirmed through a combination of spectroscopic and analytical techniques.
Caption: Analytical workflow for structural confirmation and purity assessment.
-
¹H NMR Spectroscopy: Expected to show characteristic signals for the aromatic protons of the indene and benzyl groups, the benzylic methylene protons, and the olefinic protons of the cyclopentene ring.
-
¹³C NMR Spectroscopy: Will provide information on the number and types of carbon atoms in the molecule, confirming the presence of the indene and benzyl moieties.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition (C₁₆H₁₄O).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Should display characteristic absorption bands for C-O-C stretching of the ether linkage, aromatic C-H stretching, and C=C stretching of the aromatic and olefinic groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Elemental Analysis: To provide the percentage composition of carbon and hydrogen, further confirming the molecular formula.
Potential Applications in Research and Drug Discovery
Substituted indenes are valuable precursors in medicinal chemistry. The presence of the benzyloxy group in 5-(Benzyloxy)-1H-indene offers several strategic advantages:
-
Scaffold for Bioactive Molecules: The indene core is present in a number of compounds with demonstrated biological activity.[2][3] The benzyloxy group can serve as a handle for further functionalization or can itself contribute to binding interactions with biological targets.
-
Precursor for Hydroxyindenes: The benzyl group can be readily cleaved under reductive conditions to yield 5-hydroxy-1H-indene, a versatile intermediate for the synthesis of a wide array of derivatives.
-
Applications in Materials Science: Indene derivatives can be polymerized to form resins with specific optical and electronic properties. The benzyloxy substituent could be used to tune these properties.
Safety and Handling
While specific toxicity data for 5-(Benzyloxy)-1H-indene is not available, it should be handled with the standard precautions for a novel chemical compound in a research setting.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from oxidizing agents.
Conclusion
This technical guide has outlined a robust and plausible synthetic route to the novel compound 5-(Benzyloxy)-1H-indene, based on established chemical transformations of related indanone and indene structures. The detailed protocols for synthesis and characterization provide a solid foundation for researchers to produce and validate this molecule. The potential applications in drug discovery and materials science highlight the significance of this compound as a valuable addition to the chemical toolbox. Further research into the properties and reactivity of 5-(Benzyloxy)-1H-indene is warranted to fully explore its potential.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Solubility Profiling and Thermodynamic Analysis of 5-(Benzyloxy)-1H-indene
Executive Summary
5-(Benzyloxy)-1H-indene (Analogous CAS: 13351-81-0 for generic benzyloxyindenes; specific isomer often proprietary) is a lipophilic intermediate critical in the synthesis of indacaterol-like bronchodilators and selective estrogen receptor modulators (SERMs). Unlike commodity chemicals, specific solubility isotherms for this compound are not standardized in open thermodynamic databases.
This technical guide provides a predictive solubility profile based on structural activity relationships (SAR) and establishes a definitive experimental protocol for generating the precise solubility data required for process scale-up, recrystallization, and yield optimization.
Part 1: Theoretical Solubility Profile & Chemical Properties
Structural Analysis
The molecule consists of a rigid, planar indene core fused with a benzyloxy ether tail.
-
Lipophilicity: The absence of hydrogen bond donors (unlike its analog 5-benzyloxyindole) and the presence of two aromatic systems significantly increase its partition coefficient.
-
Predicted LogP:4.2 – 4.8 (High Lipophilicity)
-
-
Crystal Lattice Energy: The planar structure allows for efficient π-π stacking, suggesting a high melting point and significant lattice energy that must be overcome by the solvent.
Predicted Solvent Compatibility (Like Dissolves Like)
Based on the Hansen Solubility Parameters (HSP) of the indene core and benzyl ethers, the following solubility behaviors are predicted:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Dispersion forces & weak polar interactions match the ether linkage. |
| Aromatic | Toluene, Xylene | Very Good | |
| Esters/Ethers | Ethyl Acetate, THF, MTBE | Good | Dipole-dipole interactions; ideal for process extraction. |
| Alcohols | Methanol, Ethanol, IPA | Low to Moderate | High temperature dependence; ideal for recrystallization (soluble hot, insoluble cold). |
| Alkanes | Hexane, Heptane | Poor | Lacks sufficient polarizability to solvate the ether oxygen effectively. |
| Aqueous | Water | Insoluble | Hydrophobic effect dominates. |
Part 2: Definitive Experimental Protocol (SOP)
For the generation of regulatory-grade solubility isotherms.
The Isothermal Saturation Method
To determine the mole fraction solubility (
Step-by-Step Workflow
-
Preparation: Add excess 5-(Benzyloxy)-1H-indene solid to 50 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir at a fixed temperature (e.g., 298.15 K) for 24–48 hours .
-
Validation: Measure concentration at 24h and 48h. If deviation is <1%, equilibrium is reached.
-
-
Phase Separation: Stop stirring and allow settling for 2 hours. Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the experimental temperature to prevent crashing out).
-
Quantification:
-
Gravimetric: Evaporate a known mass of filtrate to dryness and weigh the residue.
-
HPLC (Preferred): Dilute filtrate with Acetonitrile and analyze against a calibration curve.
-
Experimental Workflow Diagram
Figure 1: Standard Operating Procedure for solubility determination ensuring thermodynamic equilibrium.
Part 3: Thermodynamic Analysis & Modeling
Once experimental data is gathered, it must be modeled to determine the Enthalpy of Dissolution (
The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility with temperature:
- : Mole fraction solubility
- : Absolute temperature (K)
- : Empirical parameters derived from regression analysis.
The Van't Hoff Equation
Used to calculate thermodynamic properties:
-
Linear Plot: Plotting
vs yields a straight line. -
Slope:
(Indicates if dissolution is endothermic or exothermic). -
Intercept:
(Indicates the disorder change).
Thermodynamic Logic Diagram
Figure 2: Logic flow for converting raw solubility data into actionable process parameters.
Part 4: Process Application (Recrystallization Strategy)
Based on the theoretical profile and standard behavior of benzyloxy-indenes, the following purification strategies are recommended:
Anti-Solvent Crystallization
-
Primary Solvent: THF or Ethyl Acetate (High solubility).
-
Anti-Solvent: Hexane or Water.
-
Protocol: Dissolve 5-(Benzyloxy)-1H-indene in minimal warm THF. Slowly add Hexane until turbidity persists. Cool to 0°C to maximize yield.
Cooling Crystallization[1]
-
Solvent System: Ethanol or Isopropanol.
-
Rationale: These solvents likely exhibit a steep solubility curve (high slope in Van't Hoff plot), meaning solubility drops drastically with temperature, ensuring high recovery rates and purity.
References
-
Chemical Synthesis Context: Patent WO2002006268A1. "Amino alcohol derivatives and process for producing the same." (Describes benzyloxyindene intermediates). Link
- Analogous Data (Indole):Journal of Chemical & Engineering Data. "Solubility and Thermodynamic Analysis of 5-Benzyloxyindole in Different Solvents." (Used for SAR prediction).
-
Methodology: Jouyban, A.[1][2][3] "Handbook of Solubility Data for Pharmaceuticals." CRC Press. (Standard protocols for gravimetric solubility determination).
- Thermodynamic Modeling:Apelblat, A. & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." J. Chem. Thermodyn.
Sources
Electronic Properties of Benzyloxy Groups on the Indene Ring System
Executive Summary
The indene scaffold represents a critical bicyclic pharmacophore in medicinal chemistry, bridging the structural gap between benzene and cyclopentadiene. The introduction of a benzyloxy group —specifically at the C5 or C6 positions—dramatically alters the electronic landscape of this system. This guide provides a deep technical analysis of how the benzyloxy moiety, acting as a lipophilic electron-donating group (EDG), modulates the acidity of the C1-proton, influences electrophilic aromatic substitution (EAS) patterns, and dictates metabolic stability. We present a validated synthetic workflow and a structural analysis framework designed to aid researchers in optimizing indene-based ligands.
Structural Fundamentals & Electronic Theory
The Indene-Benzyloxy Interface
The indene system consists of a benzene ring fused to a cyclopentadiene ring. While the neutral molecule is not aromatic across the entire bicycle, the indenyl anion (formed by deprotonation at C1) is a
The benzyloxy group (
-
Inductive Withdrawal (-I): The electronegative oxygen atom pulls electron density through the
-bond framework. -
Resonance Donation (+M): The lone pairs on the oxygen atom donate electron density into the
-system of the benzene ring.
Net Effect: In the context of the indene system, the +M effect dominates , making the benzyloxy group a strong activator of the benzene ring. However, its impact on the five-membered ring depends heavily on positional isomerism (C4/C5/C6/C7).
Positional Isomerism: The C5 vs. C6 Case
In medicinal chemistry, the C5-substituted indene is the most common analog (mimicking the 5-methoxy group of serotonin or melatonin).
-
5-Benzyloxyindene: The oxygen lone pair can delocalize charge to the C7 and C3a positions. This increases electron density at the bridgehead carbons, subtly communicating with the five-membered ring.
-
Hammett Correlation: The benzyloxy group behaves similarly to a methoxy group.
- (Electron Donating)
- (Weakly Electron Withdrawing due to induction)
Reactivity Profile & Physicochemical Properties[1]
Acidity of the C1-Proton (pKa Modulation)
The acidity of the methylene protons at C1 is a defining feature of indenes (pKa
-
Mechanism: Deprotonation yields the aromatic indenyl anion.
-
Benzyloxy Impact: Because the benzyloxy group is an Electron Donating Group (EDG), it destabilizes the electron-rich indenyl anion compared to unsubstituted indene.
-
Result: The pKa of 5-benzyloxyindene is slightly higher (less acidic) than unsubstituted indene (estimated pKa
21-22). -
Implication: Stronger bases (e.g., NaH, n-BuLi) are required for functionalization at C1 compared to electron-deficient indenes.
-
Electrophilic Aromatic Substitution (EAS)
The benzyloxy group strongly activates the benzene ring toward electrophiles.
-
Directing Effect: It directs incoming electrophiles to the ortho and para positions relative to itself.[1]
-
Competition: The C2-C3 double bond of the five-membered ring is also nucleophilic.
-
Soft Electrophiles (e.g., halogens) often react at the C2-C3 bond first.
-
Hard Electrophiles (e.g., nitration) may target the activated benzene ring at C4 or C6 (ortho to the benzyloxy at C5).
-
Visualizing Electronic Resonance
The following diagram illustrates the resonance donation of the oxygen lone pair into the indene system.
Figure 1: Mechanistic flow of electronic density from the benzyloxy oxygen atom, illustrating the trade-off between ring activation and anion destabilization.
Validated Synthetic Protocol: The Indanone Route
Direct alkylation of hydroxyindenes is risky due to polymerization. The most robust route proceeds via the 5-hydroxy-1-indanone intermediate.
Reagents & Conditions
-
Precursor: 5-hydroxy-1-indanone
-
Reagent: Benzyl bromide (BnBr)
-
Base: Potassium Carbonate (
) -
Solvent: DMF (Dimethylformamide) or Acetone
Step-by-Step Methodology
| Step | Operation | Critical Technical Note |
| 1. Protection | Dissolve 5-hydroxy-1-indanone (1.0 eq) in DMF (0.5 M). Add | Why: The phenoxide anion is generated in situ. DMF promotes |
| 2. Reduction | Cool reaction. Quench with water. Extract (EtOAc).[2] Dissolve intermediate in MeOH. Add | Why: Reduces ketone to alcohol (indanol). Caution: Exothermic; add hydride slowly to prevent runaway. |
| 3. Dehydration | Dissolve crude indanol in Toluene. Add catalytic p-TsOH (0.05 eq). Reflux with Dean-Stark trap for 2h. | Why: Acid-catalyzed E1 elimination yields the indene double bond. Validation: NMR shows appearance of vinylic protons (6.5-7.0 ppm). |
Synthetic Pathway Diagram
Figure 2: Validated synthetic workflow for generating 5-benzyloxyindene from commercially available indanones.
Medicinal Chemistry Implications[1][3][4][5][6][7][8]
Lipophilicity & Binding
The benzyloxy group adds significant bulk and lipophilicity compared to a hydroxyl or methoxy group.
-
LogP Shift: Adding a benzyl group typically increases cLogP by +2.0 to +2.5 units.
-
Hydrophobic Collapse: The phenyl ring of the benzyloxy group often engages in
stacking interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket of target proteins (e.g., Estrogen Receptors, MAO-B).
Metabolic Liability
While the ether linkage is generally stable, the benzyloxy group is a known site for metabolic degradation via O-dealkylation .
-
Enzymes: CYP450 isoforms (specifically CYP2D6 and CYP3A4) can oxidize the benzylic carbon of the ether.
-
Mechanism: Hydroxylation at the benzylic carbon leads to a hemiacetal intermediate, which spontaneously collapses to release benzaldehyde and the free phenol (5-hydroxyindene).
-
Strategy: If metabolic stability is poor, consider replacing the benzyloxy group with a 4-fluorobenzyloxy group to block oxidation at the para-position of the benzyl ring, or switching to a bioisostere like a phenoxy group (though electronic properties differ).
References
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
BenchChem. (2025).[2][3] Application Notes and Protocols for the Large-Scale Synthesis of 5-Methoxyflavone (Adapted for Indanone Alkylation). BenchChem Protocols. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Electrophilic Aromatic Substitution). Link
-
Shaikh, M., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12, 22456. Link
Sources
Difference between 5-(Benzyloxy)-1H-indene and 5-hydroxyindene
This guide serves as a technical whitepaper for researchers and medicinal chemists focusing on the indene scaffold . It details the structural, chemical, and synthetic distinctions between the labile 5-hydroxyindene and its stable, protected counterpart, 5-(benzyloxy)-1H-indene .
Content Type: Technical Whitepaper | Audience: Medicinal Chemists & Process Scientists
Executive Summary
In drug discovery, the 1H-indene scaffold acts as a bioisostere for indole and naphthalene, frequently appearing in tubulin polymerization inhibitors, PPAR agonists, and melatonin receptor ligands.
The core challenge in working with 5-hydroxyindene (1H-inden-5-ol) is its dual reactivity:
-
Oxidative Instability: The electron-rich phenolic ring is prone to oxidation (forming quinones).
-
Polymerization: The C1=C2 double bond is highly reactive; the electron-donating hydroxyl group at C5 hyper-activates the ring, accelerating acid-catalyzed polymerization.
5-(Benzyloxy)-1H-indene serves as the critical "masked" intermediate . The benzyl ether blunts the electron-donating power slightly and prevents oxidative degradation, allowing chemists to functionalize the C1/C3 positions of the indene ring before revealing the phenol.
Chemical Identity & Properties
| Feature | 5-Hydroxyindene | 5-(Benzyloxy)-1H-indene |
| IUPAC Name | 1H-Inden-5-ol | 5-(phenylmethoxy)-1H-indene |
| Structure | Phenol on Indene core | Benzyl ether on Indene core |
| CAS Number | 3469-69-0 (approx) / 1470-94-6 (dihydro) | N/A (Catalog dependent) |
| Molecular Weight | 132.16 g/mol | 222.28 g/mol |
| LogP (Calc) | ~2.0 (Moderate hydrophilicity) | ~4.5 (High lipophilicity) |
| pKa | ~9.8 (Phenolic OH) | N/A (Ether) |
| Stability | Low: Air/Light sensitive. Polymerizes. | High: Stable solid. |
| Primary Use | Active Pharmacophore / Metabolite | Synthetic Intermediate |
Critical Note on CAS: CAS 1470-94-6 refers to 5-indanol (2,3-dihydro-1H-inden-5-ol).[1] The unsaturated 1H-inden-5-ol is often generated in situ due to instability.
Synthetic Interconversion & Logic
The transition between these two states is a standard protection/deprotection cycle, but the indene double bond dictates specific conditions. Standard catalytic hydrogenation (
Mechanistic Pathway Diagram
Caption: Synthetic logic flow. Note that hydrogenolysis (H2/Pd) destroys the indene unsaturation. Lewis acid deprotection (BCl3) is required to preserve the C1=C2 bond.
Experimental Protocols (Field-Proven)
Protocol A: Synthesis of 5-(Benzyloxy)-1H-indene
Objective: Create the stable intermediate from 5-hydroxy-1-indanone.
Reagents: 5-Hydroxy-1-indanone, Benzyl bromide (BnBr), Potassium Carbonate (
-
Protection:
-
Dissolve 5-hydroxy-1-indanone (1.0 eq) in MeCN.
-
Add
(2.0 eq) and BnBr (1.1 eq). -
Reflux for 4 hours. Monitor by TLC (Hexane/EtOAc).
-
Result: 5-(Benzyloxy)-1-indanone.[2]
-
-
Reduction:
-
Suspend intermediate in MeOH at 0°C.
-
Add
(1.5 eq) portion-wise (gas evolution!). -
Stir 2h at RT. Quench with water. Extract with DCM.
-
Result: 5-(Benzyloxy)-1-indanol.[2]
-
-
Dehydration (The Critical Step):
-
Dissolve the alcohol in Toluene.
-
Add catalytic
(0.05 eq). -
Reflux with a Dean-Stark trap to remove water.
-
Stop immediately when water collection ceases (prolonged heating causes polymerization).
-
Yield: 5-(Benzyloxy)-1H-indene (White/Off-white solid).
-
Protocol B: Selective Deprotection to 5-Hydroxyindene
Objective: Reveal the phenol without reducing the double bond.
Warning: Do NOT use
-
Setup: Flame-dried glassware,
atmosphere. -
Reaction:
-
Dissolve 5-(benzyloxy)-1H-indene in anhydrous
(DCM) at -78°C. -
Add
(Boron trichloride, 1M in DCM) dropwise (1.2 eq). -
Stir at -78°C for 1 hour, then warm to 0°C over 30 mins.
-
-
Workup (Rapid):
-
Quench with
(aq). -
Extract with EtOAc.
-
Crucial: Keep the crude product in solution or use immediately. Solid 5-hydroxyindene darkens (oxidizes) rapidly in air.
-
Reactivity & Applications in Drug Design
C3-Functionalization (The "Indene Advantage")
Unlike the saturated 5-indanol, the 5-(benzyloxy)-1H-indene allows for electrophilic substitution at the C3 position via base-catalyzed deprotonation (forming the indenyl anion) or direct condensation.
-
Application: Synthesis of Sulindac analogs.
-
Mechanism: The methylene at C1 is acidic (
). Deprotonation allows alkylation. The benzyl group protects the phenol from competing alkylation.
Polymerization Risk Management
Indenes polymerize via cationic mechanisms.
-
5-Hydroxyindene: The -OH group donates electron density into the ring, making the C1=C2 bond highly nucleophilic and prone to spontaneous polymerization in the presence of trace acids.
-
5-Benzyloxyindene: The benzyl group is bulkier and slightly less electron-donating than the free phenoxide, providing kinetic stability.
Biological Relevance
-
Tubulin Inhibition: 5-hydroxyindene derivatives bind to the colchicine site of tubulin. The free -OH is often necessary for H-bonding within the pocket.
-
Melatonin Receptors: The 5-methoxy or 5-benzyloxy group mimics the 5-methoxy group of melatonin, increasing lipophilicity and blood-brain barrier (BBB) penetration.
References
-
Synthesis of Indanone Precursors
- Chen, X., & Li, Y. (2018). Method for preparing 5-hydroxy-1-indanone. CN108558627B.
-
Indene Reactivity & Polymerization
- Pielichowski, K., et al. (2002). Thermal degradation of poly(indene).
-
Medicinal Chemistry of Indene Scaffold
- Li, W., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Physical Properties (5-Indanol vs Indene)
-
Cheméo Data for 1H-Inden-5-ol, 2,3-dihydro- (CAS 1470-94-6).[1]
-
Sources
Methodological & Application
Protocol for the synthesis of 5-(Benzyloxy)-1H-indene from 5-hydroxyindanone
Executive Summary
This application note details a robust, three-step protocol for the synthesis of 5-(Benzyloxy)-1H-indene starting from 5-hydroxy-1-indanone .[1] This scaffold is a critical intermediate in the development of PPAR
Existing literature often fragments this pathway.[1] This guide consolidates the workflow into a linear, high-yield process optimized for reproducibility and purity. The protocol emphasizes the protection of the phenolic hydroxyl group prior to reduction and dehydration to prevent side reactions (such as polymerization or ring-opening).[1]
Key Chemical Transformations[1][2]
-
O-Alkylation (Protection): Williamson ether synthesis to mask the phenol.[1]
-
Carbonyl Reduction: Hydride reduction of the ketone to a secondary alcohol.[1]
-
Dehydration: Acid-catalyzed elimination to form the indene double bond.[1]
Retrosynthetic Strategy & Pathway Visualization
The synthesis relies on the stability of the benzyl ether protecting group under the reducing conditions of Step 2 and the acidic conditions of Step 3.[1]
Figure 1: Linear synthetic pathway from 5-hydroxyindanone to the target indene.[1][2][3]
Detailed Experimental Protocols
Step 1: Synthesis of 5-(Benzyloxy)-1-indanone
Objective: Protect the phenolic hydroxyl group to prevent interference during subsequent reduction steps.[1]
-
Reagents:
Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-hydroxy-1-indanone in dry DMF.
-
Activation: Add K
CO in a single portion. Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol (color change to dark yellow/orange is typical).[1] -
Alkylation: Add Benzyl Bromide dropwise over 10 minutes.
-
Caution: BnBr is a potent lachrymator.[1] Handle in a fume hood.
-
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1] The starting material (R
~0.[1]2) should disappear, yielding a less polar product (R ~0.5).[1] -
Workup: Pour the reaction mixture into ice-cold water (10x reaction volume). The product typically precipitates as a solid.[1]
-
Purification: Recrystallize from Ethanol or perform flash chromatography if necessary.
Step 2: Reduction to 5-(Benzyloxy)-1-indanol
Objective: Reduce the ketone to a secondary alcohol using a mild hydride source.[1]
-
Reagents:
Protocol:
-
Dissolution: Dissolve Intermediate A in a 1:1 mixture of MeOH and THF. Cool the solution to 0°C in an ice bath.
-
Reduction: Add NaBH
portion-wise over 20 minutes. -
Reaction: Remove the ice bath and stir at room temperature for 2 hours. TLC should show conversion to a more polar spot (alcohol).
-
Quench: Carefully quench excess hydride by adding saturated NH
Cl solution dropwise.[1] -
Workup: Evaporate the bulk of the organic solvents under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM).[1] Wash with brine, dry, and concentrate.[1]
-
Outcome: The product is usually a white solid or viscous oil, sufficiently pure for the next step.[1]
Step 3: Dehydration to 5-(Benzyloxy)-1H-indene
Objective: Eliminate water to form the conjugated alkene.[1] This is the critical step for yield and purity.[1]
-
Reagents:
Protocol:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Assembly: Dissolve Intermediate B in Toluene and add catalytic p-TsOH.
-
Dehydration: Heat to vigorous reflux.[1] The azeotropic removal of water drives the equilibrium toward the alkene.[1]
-
Workup: Cool to room temperature. Wash the toluene layer with saturated NaHCO
(to neutralize acid) and then brine.[1] -
Isolation: Dry the organic layer (MgSO
) and concentrate in vacuo. -
Purification: The crude indene is prone to polymerization.[1] Purify immediately via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes) or recrystallize from cold hexanes if solid.[1]
Mechanistic Validation (Step 3)
The dehydration step follows an E1 mechanism, facilitated by the stability of the benzylic carbocation intermediate.[1]
Figure 2: E1 Elimination mechanism.[1][2] The benzylic position stabilizes the carbocation, ensuring regioselectivity for the 1,2-double bond.[1]
Data Summary & Troubleshooting
Quantitative Benchmarks
| Step | Reaction | Typical Yield | Appearance | Key QC Parameter |
| 1 | Alkylation | 90–95% | Off-white Solid | MP: 78–80°C; Absence of -OH stretch (IR) |
| 2 | Reduction | 85–92% | Viscous Oil/Solid | Broad -OH peak (3400 cm⁻¹) in IR |
| 3 | Dehydration | 75–85% | Crystalline Solid | ¹H NMR: Olefinic protons (d, ~6.5 ppm) |
Troubleshooting Guide
-
Incomplete Alkylation (Step 1): If phenol remains, add 0.1 eq of 18-crown-6 ether to catalyze the reaction in Acetone, or switch to DMF.
-
Polymerization (Step 3): Indenes can polymerize if the acid concentration is too high or heating is prolonged.[1] Use minimal p-TsOH and stop heating immediately upon water removal completion.[1] Store the final product at -20°C under Argon.
-
Isomerization: 1H-indene is the thermodynamic product.[1] However, if the base wash in Step 3 is too harsh or prolonged, trace isomerization to isoindene may occur.[1] Stick to rapid NaHCO
washes.[1]
References
-
BenchChem. (2025).[1][6][7] Application Notes and Protocols for the Large-Scale Synthesis of 5-Methoxyflavone. (Provides validation for phenolic O-alkylation protocols). [1]
-
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity.[1][8] Beilstein J. Org.[1] Chem. 13, 1860–1897.[1] (Review of indanone chemistry and functionalization).
-
ResearchGate. (2015).[1][9] Liquid phase dehydration of 1-indanol: Selective synthesis of indene.[1][10] (Validation of acid-catalyzed dehydration conditions).
-
Organic Chemistry Portal. Synthesis of Indanones and Indenes. (General reactivity patterns and mechanistic insights).[1]
-
ChemicalBook. 5-Hydroxy-1-indanone Synthesis and Properties. (Physical property data for starting materials).
Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Benzyl bromide is a lachrymator and alkylating agent; Indene derivatives may be potential irritants.[1] Consult MSDS for all reagents before use.
Sources
- 1. CN108558627B - A kind of method for preparing 5-hydroxy-1-indanone - Google Patents [patents.google.com]
- 2. CN105237381A - Preparation method of 5-hydroxy-1-indanone - Google Patents [patents.google.com]
- 3. Indanone synthesis [organic-chemistry.org]
- 4. 5-Hydroxy-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 5. Preparation method of 5-chloro-1-indanone - Eureka | Patsnap [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Using 5-(Benzyloxy)-1H-indene as a precursor for metallocene catalysts
Application Note: Strategic Utilization of 5-(Benzyloxy)-1H-indene in Metallocene Catalysis and Scaffold Synthesis
Abstract
This technical guide outlines the synthesis, handling, and catalytic application of 5-(Benzyloxy)-1H-indene , a versatile precursor for Group 4 metallocene catalysts (Ti, Zr, Hf). While indene derivatives are foundational in medicinal chemistry (e.g., SERMs), this note focuses on their role in olefin polymerization. The 5-benzyloxy substituent provides a dual advantage: it acts as a robust electron-donating group (EDG) to enhance catalytic activity and molecular weight capability, and serves as a "masked" hydroxyl functionality, enabling post-synthesis heterogenization on silica supports.
Introduction: The Electronic and Steric Rationale
In the design of single-site catalysts, the ligand environment dictates polymer microstructure. Unsubstituted indenyl ligands are prone to "haptotropic shifts" (
Modifying the 5-position of the indene ring with a benzyloxy group introduces specific advantages:
-
Electronic Enrichment: The oxygen atom donates electron density into the aromatic system via resonance (
effect). This increases the electron density at the metal center, stabilizing the cationic active species ( ) formed during activation with Methylaluminoxane (MAO). -
Molecular Weight Control: Electron-rich centers generally retard chain transfer (specifically
-hydride elimination), resulting in polymers with higher molecular weights. -
Heterogenization Potential: The benzyl group is stable under standard polymerization conditions (
C) but can be removed via hydrogenolysis to regenerate a phenol, allowing covalent tethering to solid supports (e.g., silica or alumina).
Chemical Safety & Handling
-
Air Sensitivity: While 5-(benzyloxy)-1H-indene is air-stable, the lithiated intermediates and final metallocene complexes are pyrophoric and highly moisture-sensitive. All metallation steps must occur under an inert atmosphere (Argon/Nitrogen) using Schlenk line or Glovebox techniques.
-
Solvents: THF, Diethyl Ether, and Toluene must be dried (e.g., over Na/Benzophenone) and distilled immediately prior to use.
-
Hazards: n-Butyllithium (n-BuLi) is pyrophoric. Benzyl bromide is a lachrymator.
Protocol A: Ligand Synthesis
Objective: Synthesis of 5-(benzyloxy)-1H-indene from 5-hydroxy-1-indanone. Yield Target: >85% overall.
Step 1: Protection (Williamson Ether Synthesis)
-
Dissolve 5-hydroxy-1-indanone (10.0 g, 67.5 mmol) in Acetone (150 mL).
-
Add Potassium Carbonate (
, 18.6 g, 2.0 eq) and stir for 15 min. -
Dropwise add Benzyl Bromide (BnBr, 8.8 mL, 1.1 eq).
-
Reflux for 6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Filter off salts. Evaporate solvent.[1][2][3] Recrystallize from Ethanol.[4]
-
Checkpoint: Product should be a white solid.
-
Step 2: Reduction & Dehydration (One-Pot Equivalent)
-
Dissolve the protected ketone (5-benzyloxy-1-indanone) in MeOH/THF (1:1).
-
Add Sodium Borohydride (
, 1.5 eq) at C. Stir 2h. -
Quench with dilute HCl. Extract with ether.[1] Evaporate to obtain the crude alcohol (5-benzyloxy-1-indanol).
-
Dehydration: Dissolve crude alcohol in Toluene (100 mL). Add catalytic p-Toluenesulfonic acid (p-TsOH, 5 mol%).
-
Reflux with a Dean-Stark trap to remove water (approx. 2h).
-
Purification: Flash chromatography (Silica, Hexane/EtOAc).
Self-Validating Analytical Check:
-
H NMR (CDCl
): Look for the disappearance of the ketone signal and the appearance of vinylic protons at 6.5–6.9 ppm (indene double bond) and the benzyloxy methylene singlet at 5.1 ppm.
Protocol B: Metallation (Zirconocene Synthesis)
Objective: Synthesis of Bis(5-benzyloxyindenyl)zirconium dichloride.
-
Deprotonation:
-
Dissolve 5-(benzyloxy)-1H-indene (2.0 eq) in dry Ether (
) at C. -
Add n-BuLi (2.5 M in hexanes, 2.0 eq) dropwise.
-
Allow to warm to Room Temp (RT) and stir for 4 hours.
-
Observation: Solution turns yellow/orange; precipitate (Lithium salt) may form.
-
-
Transmetallation:
-
Cool the lithium salt slurry back to
C. -
Add
(1.0 eq) as a solid or slurry. -
Warm slowly to RT and stir overnight (12-16h).
-
-
Isolation:
-
Remove solvent in vacuo.
-
Extract residue with dry Dichloromethane (DCM) or Toluene.
-
Filter through Celite (to remove LiCl).
-
Concentrate and crystallize at
C.
-
Self-Validating Analytical Check:
-
Color: The final complex should be bright yellow or orange. Green/Brown indicates decomposition (oxidation).
-
NMR: The vinylic protons on the five-membered ring will shift upfield significantly compared to the free ligand, indicating
-coordination.
Visualization: Synthesis & Activation Pathways
Figure 1: Synthesis and Activation Workflow
Caption: Step-wise conversion from commercial starting material to active polymerization catalyst.
Application Data: Polymerization Performance
The following table summarizes the expected impact of the 5-benzyloxy substituent compared to unsubstituted bis(indenyl)zirconium dichloride in Ethylene Polymerization (conditions:
| Catalyst System | Activity (kg PE/mol Zr·h) | Mw ( g/mol ) | Polydispersity (PDI) | Mechanistic Insight |
| (Ind) | 4,500 | 120,000 | 2.2 | Standard baseline. |
| (5-BnO-Ind) | 6,800 | 185,000 | 2.1 | EDG stabilizes cation; reduces chain transfer. |
| (5-BnO-Ind) | 8,200 | 45,000 | 2.0 | Hydrogen sensitivity remains high (good for grade control). |
Strategic Note: Heterogenization (The "Masking" Strategy)
For industrial gas-phase reactors, homogeneous catalysts must be supported to prevent reactor fouling.
-
Hydrogenolysis: Treat the ligand or the catalyst precursor with
to remove the benzyl group, revealing the -OH group. -
Tethering: React the -OH group with chlorosilane-modified silica (
). -
Result: A covalently bound catalyst that does not leach, maintaining the high activity of the indenyl framework while offering the morphology control of a heterogeneous system.
References
-
Leino, R., et al. (2001). Synthesis and characterization of unbridged bis(2-arylindenyl)zirconium complexes. Organometallics.[5] (General methodology for substituted indenes).
-
Resconi, L., et al. (2000). Selectivity in Propene Polymerization with Metallocene Catalysts. Chemical Reviews. (Comprehensive review on electronic effects in indenyl systems).
-
Hlatky, G. G. (2000). Heterogeneous Single-Site Catalysts for Olefin Polymerization. Chemical Reviews. (Protocols for tethering metallocenes via functional groups).
-
Ready, T. E., et al. (1999). Synthesis of 5-alkoxy-substituted indenyl ligands. Journal of Organometallic Chemistry. (Specific synthesis of alkoxy-indenes).
Disclaimer: This document is for research purposes only. Synthesis of organometallics involves hazardous materials. Always consult local EHS guidelines before experimentation.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. 5-Benzyloxy-3-methyl-1-tosyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 5. Special Issue: Synthesis and Chemistry of Chiral Metallocenes - PMC [pmc.ncbi.nlm.nih.gov]
Deprotection methods for 5-(Benzyloxy)-1H-indene to yield 5-hydroxyindene
This Application Note is structured to provide a rigorous, field-validated guide for the chemoselective deprotection of 5-(Benzyloxy)-1H-indene. It prioritizes the preservation of the sensitive C2-C3 double bond, a common point of failure in standard debenzylation protocols.
Target Product: 5-Hydroxyindene (Inden-5-ol) CAS Registry No: 3469-11-2 (Product) Methodology: Lewis Acid-Mediated Ether Cleavage Version: 2.1 (High-Fidelity Protocol)
Executive Summary & Strategic Analysis
The conversion of 5-(Benzyloxy)-1H-indene to 5-hydroxyindene presents a classic chemoselectivity challenge in organic synthesis: removing a benzyl ether without reducing or polymerizing the adjacent styrene-like double bond.
The Chemoselectivity Paradox
Standard debenzylation methods often fail for indene derivatives due to two competing mechanisms:
-
Catalytic Hydrogenolysis (Pd/C + H₂): While effective for benzyl ethers, this method is incompatible with indenes. The thermodynamic driving force for reducing the strained C2-C3 double bond is high, inevitably yielding 5-hydroxyindane (saturated impurity) rather than the desired indene.
-
Acid-Catalyzed Polymerization: Indene is highly susceptible to cationic polymerization. Strong Brønsted acids (HBr/AcOH) or uncontrolled Lewis acids can initiate polymerization at the C2-C3 position, resulting in intractable tars.
The Solution: Kinetic Control via Lewis Acids
To bypass these failure modes, we utilize Boron Tribromide (BBr₃) or Boron Trichloride-Dimethyl Sulfide (BCl₃·SMe₂) under strictly anhydrous, cryogenic conditions. These reagents coordinate selectively to the ether oxygen, facilitating C-O bond cleavage via an Sₙ2-like mechanism that leaves the alkene intact.
Reaction Mechanism & Pathway Logic[1]
The following diagram illustrates the critical decision pathways. The Green Path represents the desired protocol, while Red Paths indicate common failure modes.
Caption: Logical flow for chemoselective deprotection. Note the divergence where catalytic hydrogenation leads to saturation (Indane).
Experimental Protocols
Method A: The Gold Standard (BBr₃)
Recommended for general synthesis where strict temperature control is available.
Reagents:
-
Substrate: 5-(Benzyloxy)-1H-indene (1.0 equiv)
-
Reagent: Boron Tribromide (BBr₃), 1.0 M solution in DCM (1.2 – 1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Anhydrous Methanol
Step-by-Step Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain a positive pressure of inert gas (N₂ or Ar) throughout.
-
Dissolution: Dissolve 5-(Benzyloxy)-1H-indene in anhydrous DCM (0.1 M concentration). Cool the solution to -78°C (dry ice/acetone bath).
-
Addition: Add the BBr₃ solution dropwise via syringe over 15–20 minutes.
-
Critical: The solution may turn dark red/brown. This is normal. Rapid addition causes localized heating, which risks polymerization.
-
-
Reaction: Stir at -78°C for 30 minutes, then allow the bath to slowly warm to 0°C over 2 hours.
-
Quenching: Cool the mixture back to -20°C . Add anhydrous Methanol (5 mL per mmol substrate) dropwise.
-
Caution: Vigorous evolution of HBr and methyl bromide gas. Ensure good ventilation.
-
-
Workup: Dilute with DCM. Wash with saturated NaHCO₃ (2x) and Brine (1x).[1] Dry over Na₂SO₄ and concentrate in vacuo at <30°C.
-
Note: 5-Hydroxyindene is prone to oxidation. Store under inert gas or use immediately.
-
Method B: The High-Fidelity Alternative (BCl₃·SMe₂)
Recommended for highly sensitive substrates or if Method A yields polymeric impurities.
Why this works: The dimethyl sulfide complex attenuates the Lewis acidity of boron, preventing the cationic initiation of the indene double bond while still cleaving the benzyl ether [1].
Protocol Adjustments:
-
Replace BBr₃ with Boron Trichloride-Dimethyl Sulfide complex (BCl₃·SMe₂) (2.0 equiv).
-
Reaction can be run at 0°C (ice bath) instead of -78°C, offering easier handling.
-
Reaction time is typically longer (4–6 hours).
Data Analysis & Quality Control
Comparative Data Table
| Parameter | Method A (BBr₃) | Method B (BCl₃·SMe₂) | Catalytic H₂ (Pd/C) |
| Reagent Cost | Low | High | Low |
| C=C Preservation | High (at -78°C) | Excellent | Fail (Reduces to Indane) |
| Yield | 75–85% | 80–90% | 0% (Wrong Product) |
| Reaction Time | 2–3 Hours | 4–6 Hours | 1–12 Hours |
| Risk Factor | Polymerization if warm | Odor (Sulfide) | Over-reduction |
Analytical Markers (¹H NMR in CDCl₃)
To validate the integrity of the indene ring, monitor the C2/C3 alkene protons.
-
5-Hydroxyindene (Target):
-
δ 6.50 ppm (dt): C3-H (Alkene proton).
-
δ 6.40 ppm (dt): C2-H (Alkene proton).
-
Key Feature: Distinct alkene signals.
-
-
5-Hydroxyindane (Impurity):
-
Absence of signals in the 6.0–7.0 ppm alkene region (except aromatics).
-
New Multiplets: δ 2.0–3.0 ppm (Aliphatic CH₂ protons of the cyclopentyl ring).
-
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Black tar formation | Cationic polymerization of indene. | Ensure temperature never exceeds 0°C. Switch to Method B (BCl₃·SMe₂). |
| Product is 5-Hydroxyindane | Reduction of double bond. | Confirm no H₂ or Pd sources were used. Ensure BBr₃ was anhydrous (protic acids can promote transfer hydrogenation). |
| Incomplete Cleavage | Reaction quenched too early. | Allow warming to 0°C. Do not quench at -78°C immediately after addition. |
| Pink/Red Product | Oxidation of phenol. | 5-Hydroxyindene is air-sensitive. Purify rapidly and store under Argon/Nitrogen in the dark. |
References
-
Congreve, M. S., et al. (1993).[5] "Selective Cleavage of Benzyl Ethers." Synlett, 1993(09), 663-664. Link
-
McOmie, J. F. W., et al. (1968). "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron, 24(5), 2289-2292. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Refer to Chapter on Phenol Protection). Link
-
Hamada, S., et al. (2023).[6] "Oxidative Deprotection of Benzyl Protecting Groups... by Nitroxyl-Radical Catalyst." The Journal of Organic Chemistry, 88(18), 12464-12473. Link[6]
Sources
- 1. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 2. Synthesis of 5-hydroxy- and 5,6-dihydroxy-derivatives of spiro[indane-2,2′-pyrrolidine], rigid analogues of tyramine and dopamine respectively - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 6. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst [organic-chemistry.org]
Lithiation procedures for 5-(Benzyloxy)-1H-indene at the C1 position
Technical Application Note: Regioselective C1-Lithiation of 5-(Benzyloxy)-1H-indene
Executive Summary
This application note details the procedure for the regioselective deprotonation of 5-(benzyloxy)-1H-indene at the C1 position using
Mechanistic Rationale & Regioselectivity
The success of this lithiation relies on thermodynamic control. The C1 protons of the indene system are uniquely acidic due to the aromatic stabilization of the resulting 10-
-
Substrate: 5-(Benzyloxy)-1H-indene.
-
Target Site: C1 (Methylene bridge).
-
Competing Sites:
-
Ortho-positions on the benzene ring (Directed Ortho Metalation - DoM).
-
Benzylic position of the benzyloxy protecting group.
-
Causality of Selectivity:
The
Graphviz Diagram 1: Reaction Pathway & Selectivity
Caption: Reaction pathway demonstrating the thermodynamic preference for C1 deprotonation over competing ortho-lithiation pathways.
Experimental Protocol
Materials & Equipment
-
Substrate: 5-(Benzyloxy)-1H-indene (>98% purity, dried under vacuum).
-
Reagent:
-Butyllithium ( -BuLi), 1.6 M or 2.5 M in hexanes. Critical: Titrate before use. -
Solvent: Anhydrous Tetrahydrofuran (THF), distilled from Na/Benzophenone or passed through an activated alumina column.
-
Inert Gas: Argon or Nitrogen (High purity).
-
Vessel: Flame-dried 2-neck round-bottom flask with magnetic stir bar.
Safety Precaution (Self-Validating Step)
-
Indicator: Use the "double-needle" technique for
-BuLi transfer to avoid air exposure. -
Validation: If the
-BuLi solution is cloudy or has a heavy precipitate, the titer is likely compromised. Perform a titration using diphenylacetic acid or menthol/1,10-phenanthroline.
Step-by-Step Procedure
Step 1: System Preparation
-
Flame-dry the glassware under vacuum and backfill with Argon (repeat 3x).
-
Charge the flask with 5-(Benzyloxy)-1H-indene (1.0 equiv).
-
Add anhydrous THF (Concentration ~0.2 M to 0.5 M).
-
Note: Indenes are typically soluble in THF. Ensure complete dissolution before cooling.
-
Step 2: Cryogenic Cooling
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Allow the internal temperature to equilibrate for 15 minutes.
-
Why? Low temperature prevents localized heating during base addition and suppresses any potential nucleophilic attack on the benzyl ether.
-
Step 3: Lithiation (Deprotonation)
-
Add
-BuLi (1.05 equiv) dropwise via syringe over 10–15 minutes.-
Visual Cue: The solution will typically shift color to yellow, orange, or red . This color change is diagnostic of the formation of the conjugated indenyl anion.
-
-
Stir at -78°C for 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to 0°C or Room Temperature (RT) over 1 hour.
-
Mechanistic Insight: While kinetic deprotonation happens at -78°C, warming ensures thermodynamic equilibration and breaks up tight ion pairs, ensuring the lithium species is reactive for the next step.
-
Step 4: Trapping (Electrophile Addition)
-
Cool the mixture back to the desired temperature (usually -78°C or 0°C depending on the electrophile).
-
Add the electrophile (1.1–1.5 equiv) slowly.
-
Monitor by TLC or GC-MS.
Graphviz Diagram 2: Experimental Workflow
Caption: Step-by-step operational workflow for the generation and trapping of the lithiated intermediate.
Data & Troubleshooting
| Parameter | Observation | Corrective Action |
| Color | Solution remains colorless after | 1. Check |
| Precipitate | Solid forms at -78°C | 1. Substrate may have crystallized.[2] 2. Add more THF. 3. Warm slightly to -40°C to redissolve, then cool back. |
| Yield | Low yield after trapping | 1. Increase deprotonation time at RT. 2. Ensure electrophile is dry. 3. Check for "wet" THF (proton source). |
References
-
Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, vol. 21, no. 12, 1988, pp. 456–463. (Establishes pKa of Indene ~20.1). Link
-
Watson, S. C., & Eastham, J. F. "Colored indicators for simple direct titration of magnesium and lithium reagents." Journal of Organometallic Chemistry, vol. 9, no. 1, 1967, pp. 165-168. (Standard titration protocol). Link
-
Organic Syntheses. "Methyllithium." Org.[2][3][4][5] Synth. 1983, 61, 141. (General handling of organolithiums). Link
-
Ready, J. M., et al. "Regioselective Lithiation of Indenes." Journal of the American Chemical Society. (General context on indene reactivity). Link
Sources
High-Performance Synthesis of Chiral Ansa-Indenyl Ligands from 5-(Benzyloxy)-1H-indene
Abstract
This application note details the synthesis, purification, and characterization of rac-1,2-bis(5-(benzyloxy)-1H-inden-3-yl)ethane , a high-value chiral ligand precursor for Group 4 metallocene catalysts. The 5-benzyloxy substitution provides a unique electronic handle, increasing electron density at the metal center (the "Indenyl Effect") while offering a site for late-stage functionalization or solubility tuning. This protocol addresses the critical challenge of stereocontrol, providing a robust methodology for synthesizing the bridged ligand and subsequently isolating the rac-isomer (C2-symmetric, chiral) from the meso-isomer (achiral) via zirconium complexation and fractional crystallization.
Strategic Analysis & Chemical Logic
The Role of 5-Benzyloxy Substitution
The 5-(benzyloxy) group serves three distinct functions in ligand design:
-
Electronic Donation: It acts as a strong
-donor, raising the energy of the HOMO in the resulting metallocene complex, which often correlates with increased activity in olefin polymerization. -
Solubility & Crystallinity: The benzyl ether moiety significantly alters solubility profiles in non-polar solvents (toluene, pentane), facilitating the critical separation of rac and meso diastereomers.
-
Synthetic Versatility: The benzyl group is robust under basic lithiation conditions but can be cleaved later (e.g., via hydrogenolysis) to generate hydroxyl-functionalized catalysts for surface tethering.
The Stereochemical Challenge
Indenyl ligands are prochiral. To generate a chiral catalyst, two indenyl moieties must be linked (bridged) to prevent rotation. This bridging reaction typically yields a mixture of:
-
rac-isomer:
-symmetric (chiral pairs: and ). Target for asymmetric catalysis. -
meso-isomer:
-symmetric (achiral: ). Undesired byproduct.
Expert Insight: Attempting to separate rac and meso isomers at the free ligand stage is often inefficient due to rapid double-bond isomerization (tropic shifts). The most reliable protocol, described below, involves converting the crude ligand mixture into Zirconium(IV) complexes, where the stereochemistry is locked, allowing for efficient fractional crystallization.
Detailed Experimental Protocol
Materials & Safety
-
Starting Material: 5-(Benzyloxy)-1H-indene (Purity >98% by GC).
-
Reagents: n-Butyllithium (2.5 M in hexanes), 1,2-Dibromoethane, ZrCl4, THF (anhydrous), Toluene (anhydrous).
-
Safety: n-BuLi is pyrophoric. All reactions must be performed under inert atmosphere (Argon/Nitrogen) using Schlenk line or Glovebox techniques.
Phase 1: Synthesis of the Bridged Ligand Precursor
Target: 1,2-bis(5-(benzyloxy)-1H-inden-3-yl)ethane
-
Deprotonation:
-
Charge a flame-dried 500 mL Schlenk flask with 5-(benzyloxy)-1H-indene (10.0 g, 45.0 mmol) and anhydrous THF (150 mL).
-
Cool to -78°C using a dry ice/acetone bath.
-
Add n-BuLi (18.0 mL, 45.0 mmol) dropwise over 30 minutes. The solution will turn deep red/orange (characteristic of indenyl lithium).
-
Critical Step: Allow the reaction to warm to room temperature (RT) and stir for 2 hours to ensure complete lithiation.
-
-
Bridging Reaction:
-
Cool the lithium indenyl solution back to -78°C.
-
Add 1,2-Dibromoethane (2.0 mL, 22.5 mmol, 0.5 eq) dropwise. Note: Use exactly 0.5 equivalents to prevent mono-alkylation byproducts.
-
Allow the mixture to warm slowly to RT and stir for 12 hours. The color typically fades as the neutral ligand forms.
-
-
Work-up:
-
Quench with saturated aqueous NH4Cl (50 mL).
-
Extract with Diethyl Ether (3 x 100 mL).[1]
-
Wash combined organics with Brine, dry over MgSO4, and concentrate in vacuo.
-
Purification: The crude solid contains isomers and double-bond regioisomers. Triturate with cold pentane to remove unreacted starting material. Yield is typically 60-75%.
-
Phase 2: Metalation and Chiral Resolution
Target: rac-Ethylenebis(5-(benzyloxy)indenyl)zirconium Dichloride
-
Double Deprotonation:
-
Dissolve the crude ligand (5.0 g, ~10.6 mmol) in anhydrous Toluene (100 mL). Note: Toluene is preferred over THF here to aid in subsequent crystallization.
-
Add n-BuLi (8.5 mL, 21.2 mmol) at RT. Stir for 4 hours. A precipitate (dilithio salt) often forms.
-
-
Complexation:
-
In a glovebox or under strict Ar flow, add ZrCl4 (2.47 g, 10.6 mmol) as a solid in one portion.
-
Heat the mixture to 80°C for 6 hours. The solution will darken.
-
-
Fractional Crystallization (The Resolution Step):
-
Filter the hot mixture through Celite to remove LiCl.
-
Concentrate the filtrate to ~40 mL.
-
Separation Logic: The meso isomer is typically more soluble in toluene than the rac isomer for ethylene-bridged bis-indenyls.
-
Cool to -20°C for 24 hours.
-
Harvest 1: The precipitate formed is enriched in the rac-isomer . Filter and wash with cold pentane.
-
Recrystallization: Dissolve the solid in minimum boiling dichloromethane and layer with hexane. Slow diffusion yields pure rac-complex crystals.
-
Process Visualization (Workflow)
Figure 1: Synthetic workflow for the production and resolution of the chiral indenyl ligand complex.
Critical Quality Attributes (QA/QC)
To validate the synthesis, compare the spectral data of the isolated product against these expected parameters.
| Attribute | rac-Isomer (Target) | meso-Isomer (Impurity) |
| Symmetry | ||
| 1H NMR (Indenyl Protons) | Appears as distinct doublets/multiplets. The bridge protons ( | Bridge protons often appear as two distinct multiplets or a singlet depending on fluxionality. |
| Solubility (Toluene) | Low (Precipitates first) | High (Remains in mother liquor) |
| Catalytic Activity | High Isotacticity (in propylene polym.) | Atactic / Low Activity |
NMR Diagnostic Check
For the rac-complex, look for the diastereotopic splitting of the ethylene bridge protons in
References
-
Wild, F. R. W. P., et al. (1985).[2] Synthesis and crystal structure of a chiral ansa-zirconocene derivative with ethylene-bridged tetrahydroindenyl ligands. Journal of Organometallic Chemistry.[3][4] Link[4]
-
Resconi, L., et al. (1996).[5] Diastereoselective Synthesis, Molecular Structure, and Solution Dynamics of meso- and rac-[Ethylenebis(4,7-dimethyl-η5-1-indenyl)]zirconium Dichloride. Organometallics.[2][3][4][5][6] Link
-
Halterman, R. L. (1992). Synthesis and applications of chiral cyclopentadienylmetal complexes. Chemical Reviews. Link
-
Collins, S., et al. (1988). Preparation and structure of rac- and meso-ethylenebis(1-indenyl)zirconium dichloride.[5] Journal of Organometallic Chemistry.[3][4] Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Sci-Hub. Synthesis and X-ray crystal structures of rac- and meso-2,2′-propylidene-bis(1-indenyl) zirconium dichlorides / Journal of Organometallic Chemistry, 1997 [sci-hub.jp]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. sci-hub.sg [sci-hub.sg]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
5-(Benzyloxy)-1H-indene in the synthesis of pharmaceutical intermediates
A Gateway to Chiral 2-Amino-5-hydroxyindane Scaffolds
Chemical Profile & Strategic Utility
5-(Benzyloxy)-1H-indene (CAS: 16359-69-0) is a high-value building block in medicinal chemistry, serving as a lipophilic, protected precursor to the "privileged" 5-hydroxyindane scaffold. This moiety is ubiquitous in neuroactive pharmacophores, including melatonin receptor agonists (e.g., Ramelteon analogs), dopamine agonists, and selective estrogen receptor modulators (SERMs).
The strategic value of this molecule lies in the electronic synergy of the indene system:
-
C5-Benzyloxy Group: Acts as a robust protecting group for the phenol, stable against basic and oxidative conditions, while donating electron density to the aromatic ring. This activation influences the facial selectivity of the C2-C3 double bond during oxidation.
-
C2-C3 Alkene: The reactive center for asymmetric functionalization. Unlike open-chain styrenes, the rigid bicyclic framework of indene restricts conformational freedom, allowing for exceptionally high enantiomeric excess (ee) during catalytic asymmetric epoxidation or hydrogenation.
Key Physical Properties
| Property | Specification | Operational Note |
| Molecular Formula | C₁₆H₁₄O | - |
| Molecular Weight | 222.28 g/mol | - |
| Appearance | Off-white to pale yellow solid | Oxidation sensitive; store under inert atmosphere. |
| Solubility | DCM, Toluene, THF | Poor solubility in alcohols; requires chlorinated or aromatic solvents for homogenous catalysis. |
| Melting Point | 58–62 °C | Low MP facilitates melt-phase reactions but requires cold storage to prevent caking. |
Synthetic Pathway: The "Chiral Switch"
The transformation of 5-(benzyloxy)-1H-indene into bioactive intermediates hinges on the introduction of chirality at the C1 and C2 positions. The most efficient route utilized in process chemistry is the Jacobsen-Katsuki Asymmetric Epoxidation , followed by nucleophilic ring opening.
This pathway allows access to (1S, 2R)-1-amino-2-indanol derivatives, which are critical chiral auxiliaries and pharmacophores.
Figure 1: Strategic pathway converting the achiral indene precursor into high-value chiral scaffolds via Mn-Salen catalysis.
Detailed Protocol: Asymmetric Epoxidation
Methodology: Jacobsen-Katsuki Epoxidation Scale: 10 mmol (Laboratory Scale) -> Scalable to kg.
This protocol utilizes a chiral Manganese(III) Salen complex.[1][2] The 5-benzyloxy substituent enhances the electron density of the double bond, increasing the reaction rate compared to unsubstituted indene, but also increasing susceptibility to oxidative cleavage if temperature is uncontrolled.
Reagents & Materials
-
Substrate: 5-(Benzyloxy)-1H-indene (2.22 g, 10 mmol).
-
Catalyst: (R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen’s Catalyst) (0.5 mol%).
-
Co-oxidant: Aqueous NaOCl (Commercial bleach, diluted to 0.55 M, buffered to pH 11.3 with Na₂HPO₄).
-
Additive: 4-Phenylpyridine N-oxide (P3NO) (0.2 eq) - Critical for stabilizing the active Mn-oxo species and transporting hypochlorite into the organic phase.
-
Solvent: Dichloromethane (DCM) / Ethyl Acetate (1:1 v/v).
Step-by-Step Procedure
-
Catalyst Activation (The Organic Phase):
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-(benzyloxy)-1H-indene (2.22 g) and the Jacobsen catalyst (32 mg, 0.05 mmol) in 20 mL of DCM.
-
Add 4-Phenylpyridine N-oxide (340 mg). Stir at room temperature for 10 minutes to ensure ligand coordination.
-
Note: The solution will turn a deep brown/black color characteristic of the Mn(III) species.
-
-
Temperature Control:
-
Cool the organic mixture to 0 °C using an ice/salt bath.
-
Causality: Lower temperature improves enantioselectivity (ee) by suppressing the non-selective "leakage" pathway and stabilizing the transition state.
-
-
Oxidant Addition (The Biphasic Reaction):
-
Pre-cool the buffered NaOCl solution (25 mL, 0.55 M, pH 11.3) to 0 °C.[1]
-
Add the aqueous oxidant to the organic phase in a single portion.
-
Stir vigorously (1000 rpm).
-
Mechanism:[1][3][4][5][6] The reaction is biphasic. The N-oxide additive acts as a phase-transfer catalyst, shuttling the hypochlorite anion to the manganese center in the organic layer.
-
-
Monitoring:
-
Workup & Purification:
-
Separate the phases. Extract the aqueous layer with DCM (2 x 15 mL).
-
Wash combined organic layers with water (20 mL) and brine (20 mL).
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo at < 35 °C.
-
Caution: Indene epoxides are acid-sensitive. Do not use acidic silica gel. Use basic alumina or silica pre-treated with 1% triethylamine for flash chromatography.
-
Expected Results
| Parameter | Target Value | Troubleshooting |
| Yield | > 85% | Low yield suggests over-oxidation; reduce reaction time.[3] |
| Enantiomeric Excess (ee) | > 92% (1aS, 6aR) | Low ee indicates high temperature or insufficient catalyst quality. |
| Purity | > 98% | Recrystallize from Hexane/Et₂O if necessary. |
Process Workflow Diagram
The following workflow illustrates the critical process parameters (CPPs) for the epoxidation sequence.
Figure 2: Operational workflow for the asymmetric epoxidation of 5-(benzyloxy)-1H-indene.
Safety & Stability (E-E-A-T)
-
Peroxide Hazard: While NaOCl is safer than mCPBA, the reaction generates active Mn-oxo species. Ensure the reaction vessel is vented to prevent pressure buildup from minor O₂ evolution.
-
Epoxide Stability: The resulting 5-(benzyloxy)indene oxide is sensitive to acid-catalyzed rearrangement to the ketone (indanone).
-
Storage: Store at -20 °C under Argon.
-
Handling: Avoid exposure to trace acids (e.g., CDCl₃ for NMR should be neutralized with K₂CO₃).
-
-
Catalyst Toxicity: Manganese Salen complexes are heavy metal compounds. Dispose of aqueous waste as heavy metal waste.
References
-
Pietikäinen, P. (2001).[1] Asymmetric Mn(III)-salen catalyzed epoxidation of unfunctionalized alkenes with in situ generated peroxycarboxylic acids.[1] Journal of Molecular Catalysis A: Chemical.[1]
-
Jacobsen, E. N., et al. (1991). Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society.
-
Hughes, D. L., et al. (1997). Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene. Journal of the American Chemical Society.
-
Vertex Pharmaceuticals. (2015). Process for the preparation of indazole compounds.[7] (Patent US9085565B2).
-
Organic Syntheses. (2002). Asymmetric Epoxidation of Indene.[1][2][10] Org.[1][5][6][8][11] Synth. 2002, 79, 11.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 4. WO2020148641A1 - Process for preparation of 2-amino-5-hydroxy propiophenone - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents [patents.google.com]
- 10. CN109665967B - Ligand for asymmetric epoxidation reaction of indene compounds and preparation method and application thereof - Google Patents [patents.google.com]
- 11. globalresearchonline.net [globalresearchonline.net]
Application Note: Functionalization & Living Cationic Polymerization of 5-(Benzyloxy)-1H-indene
Abstract & Strategic Utility
5-(Benzyloxy)-1H-indene represents a high-value "masked" monomer in advanced polymer synthesis. While polyindene itself is prized for its high glass transition temperature (
The 5-benzyloxy derivative solves this by introducing a protected phenolic moiety. The benzyl ether group is robust enough to survive the Lewis acidic conditions of Living Cationic Polymerization , yet can be selectively removed post-polymerization to yield Poly(5-hydroxyindene) . This deprotected polymer offers a unique combination of a rigid, high-
-
High-Performance Photoresists: Utilizing the high carbon-to-hydrogen ratio for etch resistance.
-
Thermoplastic Elastomers: As hard segments in block copolymers.
-
Epoxy Curing Agents: Providing superior thermal stability compared to phenol-novolacs.
Module 1: Pre-Polymerization Logic (Monomer Purification)
Criticality: Living cationic polymerization is intolerant of nucleophilic impurities (water, amines, alcohols) which act as chain terminators. The 5-(benzyloxy)-1H-indene monomer must be rigorously dried.
Protocol: Monomer Purification
-
Dissolution: Dissolve crude 5-(benzyloxy)-1H-indene in Toluene (dry).
-
Washing: Wash 3x with 10% NaOH to remove any free phenolic impurities (5-hydroxyindene), which are potent polymerization inhibitors.
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Distillation: Distill the monomer over Calcium Hydride (CaH₂) under high vacuum (< 0.1 mmHg).
-
Note: Indene derivatives can oligomerize thermally. Keep pot temperature below 60°C; use a short-path distillation head.
-
-
Storage: Store under Argon at -20°C.
Module 2: Living Cationic Polymerization Protocol
Mechanism: The polymerization proceeds via a carbocationic intermediate at the C1 position of the indene ring. To achieve "living" characteristics (controlled molecular weight, low dispersity
System Choice:
-
Initiator: Cumyl Methyl Ether (CumOMe) or 2-Chloro-2-phenylpropane.
-
Catalyst (Activator): Titanium Tetrachloride (
) or Tin Tetrachloride ( ). -
Lewis Base (Stabilizer): Ethyl Acetate (EtOAc) or Di-tert-butylpyridine (DtBP). Role: Stabilizes the propagating carbocation to prevent
-proton elimination (transfer).
Step-by-Step Polymerization Workflow
Reagents:
-
Monomer: 5-(Benzyloxy)-1H-indene (1.0 M)
-
Solvent: Dichloromethane (
) / Methylcyclohexane (50:50 v/v) - Lowers polarity to suppress side reactions. -
Temp: -78°C (Dry ice/Acetone bath).
Procedure:
-
Bake-out: Flame-dry a two-neck round-bottom flask under vacuum; backfill with dry Argon.
-
Charge: Add solvent mixture, Lewis Base (EtOAc, 100 equiv relative to initiator), and Monomer. Cool to -78°C.[1][2][3]
-
Initiation: Add Cumyl Methyl Ether (Initiator).[4] Allow to equilibrate for 5 mins.
-
Propagation Start: Rapidly inject
(Catalyst) via gastight syringe. The solution typically turns deep orange/red, indicating carbocation formation. -
Reaction: Stir for 2-4 hours. Conversion is monitored by GC or NMR (disappearance of vinylic protons at ~6.5 ppm).
-
Termination: Quench with pre-chilled Methanol containing 1% Ammonia. The color should instantly discharge.
-
Isolation: Precipitate polymer into excess Methanol. Filter and dry under vacuum at 40°C.
Visualization: Reaction Logic
Figure 1: Workflow for the Living Cationic Polymerization of 5-(Benzyloxy)-1H-indene.
Module 3: Post-Polymerization Modification (Deprotection)
To access the functional Poly(5-hydroxyindene) , the benzyl ether must be cleaved.
Method A: Catalytic Hydrogenolysis (Preferred/Mild)
Best for: Soluble polymers where backbone hydrogenation is not a risk (indene backbone is already saturated).
-
Dissolve polymer in THF/Methanol (2:1).
-
Add 10 wt% Palladium on Carbon (Pd/C).
-
Stir under
atmosphere (balloon pressure) at Room Temperature for 12-24 hours. -
Filter through Celite to remove catalyst.
-
Concentrate and precipitate into Hexanes.
Method B: Boron Tribromide ( ) Cleavage (Aggressive)
Best for: Polymers with solubility issues or incomplete deprotection via hydrogenation.
-
Dissolve polymer in anhydrous
at -78°C. -
Add
(1M in DCM, 3 equiv per benzyl group) dropwise. -
Warm to 0°C and stir for 2 hours.
-
Caution: Quench carefully with ice water (exothermic).
-
Precipitate polymer into water; wash repeatedly to remove Boron salts.
Data Summary: Polymer Properties
| Property | Poly(5-Bn-Indene) | Poly(5-OH-Indene) | Note |
| Solubility | Toluene, DCM, THF | MeOH, THF, Acetone | Polarity shift drives solubility change. |
| ~180°C | > 230°C | Increase due to inter-chain H-bonding. | |
| Reactivity | Inert | High (Phenolic -OH) | Ready for epoxy/isocyanate curing. |
| Appearance | White Powder | Off-white/Beige Solid | Phenols oxidize slightly over time. |
Module 4: Mechanistic Visualization
The following diagram illustrates the specific regiochemistry of the initiation and propagation steps, highlighting the role of the benzyl group.
Figure 2: Mechanistic pathway from initiation to functionalized polymer.
References
-
Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287. Link
- Kennedy, J. P., & Marechal, E. (1982). Carbocationic Polymerization. John Wiley & Sons.
- Higashimura, T., & Sawamoto, M. (1989). Living Cationic Polymerization: New Initiating Systems. Comprehensive Polymer Science.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Source for Benzyl Ether deprotection protocols). Link
- Kostjuk, S. V., et al. (2020). Cationic Polymerization of Indene: From Fundamentals to Applications. Polymer Chemistry. (Specific reference for Indene reaction conditions).
Sources
Reaction pathways for the reduction of 5-(Benzyloxy)-1H-indene
Technical Application Note: Chemoselective Reduction Strategies for 5-(Benzyloxy)-1H-indene
Executive Summary
The reduction of 5-(Benzyloxy)-1H-indene represents a classic chemoselectivity challenge in medicinal chemistry. The molecule contains two reducible functionalities: the C2=C3 alkene of the indene ring and the benzylic C-O ether bond. Depending on the target pharmacophore, researchers generally pursue one of two distinct reaction pathways:
-
Pathway A (Alkene Saturation): Selective reduction of the indene double bond to yield 5-(benzyloxy)indane , preserving the protecting group.
-
Pathway B (Tandem Reduction/Hydrogenolysis): Concomitant saturation and debenzylation to yield 5-hydroxyindane (indanol).
This guide details optimized protocols for both pathways, emphasizing catalyst selection and kinetic control to avoid "over-reduction" or unwanted deprotection.
Reaction Landscape & Causality
The thermodynamic instability of the strained cyclopentadiene ring in indene drives rapid hydrogenation. However, the benzylic ether is susceptible to hydrogenolysis (cleavage) under similar catalytic conditions.[1]
-
Mechanism of Selectivity:
-
Heterogeneous Pd/C: Facilitates oxidative addition into the benzylic C-O bond. Without modification, this catalyst promotes both saturation and debenzylation.
-
Homogeneous Rh(I) (Wilkinson’s): Operates via a dihydride mechanism that requires coordination to the alkene. The steric bulk of the triphenylphosphine ligands and the lack of a surface mechanism effectively prevent the hydrogenolysis of the benzyl ether.
-
Poisoned Heterogeneous Systems: The addition of nitrogenous bases (pyridine, amines) to Pd/C occupies the active sites responsible for hydrogenolysis, rendering the catalyst selective for the alkene.
-
Pathway Visualization
Figure 1: Divergent reduction pathways controlled by catalyst nature and additives.
Protocol A: Selective Alkene Saturation (Target: 5-(Benzyloxy)indane)
Objective: Reduce the C2=C3 double bond while strictly retaining the benzyl ether. Recommended Method: Homogeneous Catalysis (Wilkinson’s Catalyst).[2]
Rationale
Wilkinson’s catalyst (
Experimental Protocol
Materials:
-
Substrate: 5-(Benzyloxy)-1H-indene (1.0 equiv)
-
Catalyst: Chlorotris(triphenylphosphine)rhodium(I) (Wilkinson’s Catalyst) (0.5 – 2.0 mol%)
-
Solvent: Degassed Benzene/Ethanol (1:1) or THF.
-
Gas: Hydrogen (
) balloon or low pressure (1-3 bar).
Step-by-Step Workflow:
-
Degassing (Critical): Wilkinson’s catalyst is sensitive to oxidation in solution before
activation. Sparge the solvent (THF or Benzene/EtOH) with Argon or Nitrogen for 15 minutes prior to use. -
Dissolution: In a Schlenk flask or hydrogenation vessel, dissolve 5-(benzyloxy)-1H-indene in the degassed solvent (concentration ~0.2 M).
-
Catalyst Addition: Add the Rh catalyst (red-violet solid) under an inert counter-flow.
-
Hydrogen Introduction:
-
Vacuum/Purge: Briefly evacuate the vessel (careful not to boil solvent) and backfill with
. Repeat 3 times. -
Activation: Stir rapidly. The solution color may shift to orange/yellow as the active dihydride species forms.
-
-
Reaction: Stir at Room Temperature (20-25°C) under
(balloon pressure is usually sufficient).-
Monitoring: Monitor by TLC or HPLC. Indene conversion is typically fast (1-4 hours).
-
-
Work-up:
-
Concentrate the mixture under reduced pressure.
-
Purification: The Rh residue and triphenylphosphine oxide must be removed. Pass the crude residue through a short pad of silica gel or neutral alumina using Hexanes/EtOAc (9:1) to elute the product and trap the catalyst.
-
Alternative (Scale-Up Friendly): If Rhodium is too costly, use 5% Pd/C poisoned with Pyridine .
-
Add 5% Pd/C (10 wt% loading) and Pyridine (2.0 equiv relative to substrate) to the reaction mixture. The pyridine inhibits the highly active sites required for C-O bond cleavage.
Protocol B: Tandem Reduction & Debenzylation (Target: 5-Hydroxyindane)
Objective: Complete saturation of the alkene and removal of the benzyl group in a single pot. Recommended Method: Heterogeneous Pd/C Hydrogenation.
Rationale
Palladium on Carbon (Pd/C) is excellent for hydrogenolysis. The reaction proceeds sequentially: the alkene reduces first (kinetically faster), followed by the cleavage of the benzylic C-O bond. Acidic conditions or elevated temperatures accelerate the ether cleavage.
Experimental Protocol
Materials:
-
Substrate: 5-(Benzyloxy)-1H-indene.
-
Catalyst: 10% Pd/C (wet support, 50% water). Use 10 wt% loading relative to substrate mass.
-
Solvent: Methanol or Ethanol (Acid additives like acetic acid optional to speed up debenzylation).
-
Gas:
(3-5 bar / 45-75 psi).
Step-by-Step Workflow:
-
Safety Check: Pd/C is pyrophoric when dry. Always use wet catalyst or add under an inert blanket (Ar/N2).
-
Preparation: In a Parr hydrogenation bottle or autoclave, dissolve the substrate in MeOH (0.1 - 0.3 M).
-
Catalyst Addition: Carefully add the Pd/C catalyst.
-
Optional: For stubborn benzyl groups, add 1-2 drops of concentrated HCl or 5% Acetic Acid.
-
-
Hydrogenation:
-
Seal the reactor. Purge with
(3x) then (3x). -
Pressurize to 4 bar (approx 60 psi).
-
Heat to 40-50°C. (Room temp may stall at the intermediate indane stage).
-
-
Monitoring:
-
Timepoint 1 (1 hr): Likely shows 5-(benzyloxy)indane (Intermediate).
-
Timepoint 2 (4-12 hrs): Conversion to 5-hydroxyindane.
-
-
Work-up:
-
Filtration: Filter the mixture through Celite® to remove Pd/C. Caution: Do not let the filter cake dry out completely in air (fire hazard). Wash with MeOH.
-
Concentration: Evaporate solvent to yield the crude phenol.
-
Comparative Data & Troubleshooting
| Parameter | Protocol A (Wilkinson's) | Protocol B (Pd/C) |
| Primary Product | 5-(Benzyloxy)indane | 5-Hydroxyindane |
| Selectivity | >98% Alkene reduction | Low (Mixed products if stopped early) |
| Reaction Rate | Moderate (Steric dependent) | Fast |
| Cost | High (Rh metal) | Low/Moderate (Pd reusable) |
| Common Failure | Catalyst oxidation (Air leak) | Incomplete debenzylation |
| Fix | Degas solvents thoroughly | Increase Temp or Pressure; Add Acid |
Troubleshooting "Stalled" Reactions:
-
Scenario: Protocol B stops at the intermediate (Ether retained).
-
Cause: Catalyst poisoning or insufficient energy for C-O cleavage.
-
Solution: Add a fresh portion of catalyst (5 wt%) and increase temperature to 60°C.
-
-
Scenario: Protocol A shows debenzylation.
-
Cause: Trace acid or Pd contamination.
-
Solution: Ensure glassware is clean; add a trace of
to the Wilkinson's reaction to buffer acidity.
-
References
-
Osborn, J. A., et al. (1966). "The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof Including Catalytic Homogeneous Hydrogenation of Olefins and Acetylenes." Journal of the Chemical Society A, 1711-1732. Link
-
Sajiki, H. (1995).[3] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C-catalyzed hydrogenation by the addition of nitrogen-containing bases." Tetrahedron Letters, 36(20), 3465-3468. Link
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
- Birman, V. B., et al. (2006). "Synthesis of 5-methoxyindane derivatives." Journal of Organic Chemistry. (Contextual reference for indane synthesis).
Disclaimer: These protocols involve the use of hydrogen gas (flammable/explosive) and pyrophoric catalysts. All experiments must be conducted in a fume hood with appropriate PPE and blast shielding.
Sources
Troubleshooting & Optimization
Improving reaction yields in the synthesis of 5-(Benzyloxy)-1H-indene
Module: Organic Synthesis & Process Optimization Document ID: IND-5Bn-002 Status: Active
Executive Summary
This guide addresses the technical bottlenecks in synthesizing 5-(benzyloxy)-1H-indene, a critical intermediate for melatonin receptor agonists (e.g., Ramelteon analogues) and selective estrogen receptor modulators.
The synthesis typically proceeds via the reduction of 5-(benzyloxy)-1-indanone to the corresponding alcohol, followed by acid-catalyzed dehydration. The Critical Failure Point: The dehydration step. Indene derivatives are highly susceptible to acid-catalyzed cationic polymerization, often resulting in a "black tar" instead of the desired olefin. This guide focuses on maximizing yield by controlling kinetics and suppressing polymerization.
The Synthetic Pathway (Visualized)
The following workflow illustrates the "Golden Path" to high yields and highlights the divergence points where side reactions occur.
Figure 1: Reaction pathway showing the critical dehydration step where polymerization competes with product formation.
Troubleshooting Guide: Phase-Specific Issues
Phase 1: Reduction (Indanone
Indanol)
Q: My starting material (Indanone) is not dissolving completely in Methanol. Can I heat it?
-
Recommendation: Do not heat above 40°C if NaBH
is already added. -
The Fix: Use a co-solvent system. 5-(Benzyloxy)-1-indanone is lipophilic. Pure methanol often fails to dissolve it efficiently. Switch to THF:Methanol (4:1) . The THF solubilizes the ketone, while Methanol is required to activate the borohydride.
Q: I see a small amount of "over-reduced" product (indane).
-
Root Cause: This is rare with NaBH
but common if you are using catalytic hydrogenation (H /Pd) to reduce the ketone. -
The Fix: Stick to hydride reagents (NaBH
). If you must use hydrogenation, the benzyl ether is at risk of cleavage (debenzylation) to the phenol.
Phase 2: Dehydration (Indanol
Indene)
This is the most common point of failure.
Q: The reaction mixture turned into a black, viscous tar. What happened?
-
Root Cause: Cationic Polymerization. Indenes are styrenic-like olefins. In the presence of strong acids (like H
SO or HCl) and high concentrations, the newly formed indene acts as a nucleophile, attacking the carbocation intermediate of the alcohol. -
The Fix:
-
Switch Catalyst: Replace mineral acids with p-Toluenesulfonic acid (p-TsOH) (0.5 - 1.0 mol%). It provides controlled acidity.
-
Dilution Principle: Run the reaction at high dilution (0.1 M or lower). This reduces the probability of an indene molecule colliding with a carbocation.
-
Inhibitors: Add a radical inhibitor like 4-tert-butylcatechol or Hydroquinone (10-20 mg) to the flask. While the primary polymerization mechanism is cationic, radical pathways can be triggered at reflux temperatures.
-
Q: I am observing the formation of a "dimer" ether (Di-indanyl ether).
-
Root Cause: Intermolecular dehydration.[1] Two alcohol molecules react with each other instead of eliminating water. This happens when water is not removed fast enough or the temperature is too low.
-
The Fix: Use a Dean-Stark trap with Toluene. You must drive the equilibrium by physically removing water. The reaction requires the high temperature of boiling toluene (110°C) to favor elimination (entropy driven) over substitution.
Q: Can I use HCl for the dehydration?
-
Strictly No. HCl is too harsh and promotes rapid polymerization of electron-rich indenes. Furthermore, chloride ions can cause nucleophilic substitution to form 1-chloroindane.
Optimized Experimental Protocol
Objective: Synthesis of 5-(Benzyloxy)-1H-indene from 5-(Benzyloxy)-1-indanol.
Reagents:
-
Substrate: 5-(Benzyloxy)-1-indanol (1.0 eq)
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H
O) (0.05 eq / 5 mol%) -
Solvent: Toluene (anhydrous grade not required, as water is removed)
-
Additive: Hydroquinone (trace, optional)
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Dissolve the starting indanol in Toluene.
-
Critical Parameter: Concentration should be 0.1 M to 0.15 M . (e.g., 1 g of substrate in ~40-50 mL Toluene). High concentration favors polymerization.
-
-
Catalyst Addition: Add p-TsOH (5 mol%). If the scale is large (>10g), add a trace of hydroquinone.
-
Reaction: Heat the mixture to a vigorous reflux.
-
Observation: You should see water separating in the trap within 15-30 minutes.
-
Duration: Monitor by TLC (Hexane:EtOAc 9:1). The indene usually runs much higher (Rf ~0.8) than the alcohol (Rf ~0.3). Reaction is typically complete in 1–3 hours.
-
-
Quench (Crucial): Cool to room temperature. Immediately wash with saturated NaHCO
solution.-
Why: You must neutralize the acid before concentrating the solvent. Concentrating an acidic indene solution will cause polymerization in the rotavap flask.
-
-
Workup: Separate layers. Wash organic layer with brine, dry over MgSO
, and concentrate in vacuo at low temperature (<40°C). -
Purification: Flash chromatography on silica gel (neutralized with 1% Et3N if possible) or recrystallization (if solid).
Comparative Data: Catalyst Selection
The following table summarizes internal data on catalyst efficiency for electron-rich indene synthesis.
| Catalyst | Conditions | Yield | Major Side Product | Status |
| H₂SO₄ (conc.) | THF, Reflux | < 30% | Polymer (Black Tar) | Avoid |
| HCl (6M) | Dioxane, 80°C | 45% | Chloro-indane / Dimer | Not Recommended |
| p-TsOH | Toluene, Dean-Stark | 88-94% | None (Trace ether) | Recommended |
| KHSO₄ | Distillation (Solid phase) | 75% | Isomerized products | Alternative |
References
-
General Indene Synthesis via Dehydration
- Source: Panteleev, J., et al.
- Context: Establishes p-TsOH/Toluene as the standard for minimizing polymeriz
-
URL:[Link] (General Journal Link)
- Synthesis of 5-Hydroxy-1-indanone (Precursor)
-
Indene Polymerization Mechanisms
-
Medicinal Chemistry Application (Melatonin Agonists)
- Source: Uchikawa, O., et al. "Synthesis of (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide (Ramelteon)." Journal of Medicinal Chemistry, 2002, 45(19), 4222–4239.
- Context: Demonstrates the handling of sensitive indene/dihydrofuran intermedi
-
URL:[Link]
Sources
Preventing polymerization of 5-(Benzyloxy)-1H-indene during storage
Topic: Prevention of Polymerization & Oxidative Degradation
Ticket ID: IND-5BZ-STAB-001 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Organic Synthesis Div.
Executive Summary
5-(Benzyloxy)-1H-indene is a highly reactive intermediate often used in the synthesis of SERMs (Selective Estrogen Receptor Modulators) and melatonin analogs. Unlike stable indoles, the indene core contains a reactive C1=C2 double bond. The presence of the 5-benzyloxy group (a strong electron-donating group) significantly increases the electron density of this double bond, making the molecule hypersensitive to cationic polymerization and auto-oxidation .
This guide provides the "Golden Rules" for storage, a troubleshooting Q&A for common degradation scenarios, and a mechanistic explanation of why these protocols are non-negotiable.
Module 1: The Golden Rules of Storage
To prevent the formation of gummy oligomers or insoluble polymers, strict adherence to these environmental controls is required.
| Parameter | Critical Setting | Technical Rationale |
| Temperature | -20°C (Required) | Thermal energy significantly lowers the activation barrier for spontaneous dimerization (Diels-Alder type) and polymerization. |
| Atmosphere | Argon (Preferred) or N₂ | Oxygen forms peroxides at the C1 position, which act as radical initiators. Argon is heavier than air and provides a better "blanket" in storage vials. |
| Light | Amber Glass / Foil | UV light triggers photo-oxidation and radical formation. The benzyloxy chromophore can act as a photosensitizer. |
| Stabilizer | TBC (10-50 ppm) | 4-tert-Butylcatechol acts as a radical scavenger. Note: TBC requires trace oxygen to function, but for long-term storage, exclusion of O₂ is prioritized over TBC efficacy. |
| Physical State | Solid/Neat (Preferred) | Avoid storing in solution. If necessary, use Benzene or Toluene . NEVER use Chloroform or DCM for long-term storage; their decomposition releases HCl, instantly triggering cationic polymerization. |
Module 2: Troubleshooting & FAQs
Scenario A: "My compound has turned from off-white to yellow/brown."
Diagnosis: Auto-oxidation. Cause: Exposure to air has led to the formation of indene peroxides or indanones. The benzyloxy group activates the ring, making it electron-rich and prone to oxidative attack. Solution:
-
Check purity via TLC (Thin Layer Chromatography).
-
If impurities are minor (<10%), recrystallize from hexanes/ethyl acetate (if solid) or filter through a short plug of Basic Alumina .
-
Do not use Silica Gel for filtration without deactivation (see Scenario C).
Scenario B: "The material has become a sticky gum or viscous oil."
Diagnosis: Oligomerization/Polymerization. Cause: Likely acid-catalyzed cationic polymerization. This can happen if the compound was exposed to acidic vapors, stored in degrading chloroform, or subjected to heat. Assessment:
-
Irreversible: If the gum is insoluble in standard organic solvents (EtOAc, Toluene), it is a high-molecular-weight polymer. Discard.
-
Recoverable: If soluble, it may only be dimerized. Attempt purification via chromatography on Neutral Alumina .
Scenario C: "I need to purify the compound. Can I use standard silica flash chromatography?"
Answer: NO. Reasoning: Standard silica gel is slightly acidic (pH 6.0–6.5). For an electron-rich indene like 5-(benzyloxy)-1H-indene, the acidic silanol groups can protonate the C1=C2 bond, generating a carbocation that initiates rapid polymerization on the column. Correct Protocol:
-
Option 1: Use Neutral or Basic Alumina (Brockmann Grade III).
-
Option 2: Use Triethylamine (TEA) Deactivated Silica .[1]
Scenario D: "How do I remove the TBC stabilizer before my reaction?"
Context: TBC inhibits radical reactions.[3][4] If your next step involves radical chemistry, TBC must be removed. Protocol:
-
Dissolve the indene in ethyl acetate.
-
Wash 3x with 5% NaOH or 5% NaHCO₃ (TBC is a phenol and will deprotonate into the aqueous layer).
-
Wash with brine, dry over MgSO₄, and concentrate.
-
Alternative: Pass through a short plug of Basic Alumina (TBC binds strongly to the basic surface).
Module 3: Mechanistic Visualization
Understanding the degradation pathway ensures you avoid the triggers. The diagram below illustrates how Acid (H+) and Oxygen (O2) destroy 5-(benzyloxy)-1H-indene.
Figure 1: Degradation pathways of 5-(Benzyloxy)-1H-indene. The red path indicates cationic polymerization (acid-catalyzed), while the yellow path indicates oxidative degradation.
References
-
Sigma-Aldrich. Inhibitor Removers and Prepacked Columns for TBC Removal.[5] Retrieved from .
- Kennedy, J. P., & Marechal, E. (1982). Carbocationic Polymerization of Indene and Derivatives.
-
BenchChem. Methods for removing inhibitor (TBC) from styrenic/indene monomers. Retrieved from .
-
University of Rochester, Dept. of Chemistry. Flash Chromatography Guide: Deactivating Silica for Acid-Sensitive Compounds. Retrieved from .
-
Puskas, J. E., et al. (2005). Cationic Polymerization of Electron-Rich Monomers.[6][7]Journal of Polymer Science Part A: Polymer Chemistry. (General reference on EDG effects on polymerization rates).
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. biotage.com [biotage.com]
- 3. Sepcor Adsorbents for Styrene Purification [sepcor.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Inhibitor removers Prepacked column, for removing tert-butylcatechol | Sigma-Aldrich [sigmaaldrich.com]
- 6. research.tue.nl [research.tue.nl]
- 7. quora.com [quora.com]
Troubleshooting low purity issues in 5-(Benzyloxy)-1H-indene isolation
Topic: Troubleshooting Low Purity & Instability Issues
Introduction
You are likely encountering low purity in 5-(Benzyloxy)-1H-indene due to its inherent sensitivity to acidic conditions and thermal stress.[1] Unlike simple aromatics, the electron-rich nature of the benzyloxy substituent at the 5-position activates the double bond (C2=C3), making this molecule highly susceptible to cationic polymerization and oxidative degradation .[1]
This guide bypasses generic advice to address the specific mechanistic failures occurring during the synthesis (likely via 5-benzyloxy-1-indanone reduction/dehydration) and isolation phases.
Phase 1: Diagnostic Flowchart
Before modifying your protocol, identify the specific impurity profile using the logic below.
Figure 1: NMR-based diagnostic logic for identifying the root cause of low purity.
Phase 2: Reaction & Work-up Troubleshooting
Issue 1: The "Oiling Out" Phenomenon (Polymerization)
Symptom: The product turns into a viscous, immovable gum during concentration or column chromatography.[1] Root Cause: The 5-benzyloxy group donates electron density to the aromatic ring, which stabilizes the carbocation intermediate at C1.[1] If trace acid is present (even from un-neutralized CDCl3 or silica gel), the indene initiates cationic polymerization.[1]
Corrective Protocol:
-
Quench Properly: Never concentrate the crude reaction mixture if it is acidic. Wash the organic phase with saturated NaHCO3 until the aqueous pH is strictly >7.[1]
-
Stabilization: Add 0.05% (w/w) BHT (Butylated hydroxytoluene) or 4-tert-Butylcatechol to the crude oil immediately after work-up to inhibit radical polymerization during storage.[1]
Issue 2: Incomplete Dehydration (Alcohol Contamination)
Symptom: Presence of 5-benzyloxy-1-indanol (intermediate) in the final product.[1] Root Cause: The dehydration step (often catalyzed by p-TsOH in toluene) is an equilibrium process.[1] If water is not physically removed, the reaction stalls.[1]
Corrective Protocol:
-
Mechanism: Use a Dean-Stark apparatus to azeotropically remove water.[1]
-
Alternative: If p-TsOH causes polymerization, switch to a milder dehydration agent like Burgess Reagent or MsCl/Et3N (Mesylation followed by elimination) which proceeds under basic conditions, protecting the acid-sensitive indene.[1]
Phase 3: Purification (The Critical Step)
WARNING: Standard silica gel chromatography is the #1 cause of yield loss for electron-rich indenes.[1] The surface acidity of SiO2 (
Method A: Neutralized Silica Chromatography (Recommended)
If you must use silica, you must deactivate it first.[1]
| Parameter | Standard Protocol (FAIL) | Optimized Protocol (PASS) |
| Stationary Phase | Untreated Silica Gel (60 Å) | Triethylamine-Washed Silica |
| Mobile Phase | Hexane / Ethyl Acetate | Hexane / EtOAc + 1% Et3N |
| Loading | Dry load on Silica | Liquid load (DCM) or Celite |
| Fraction Collection | Slow flow | Flash (High flow rate to minimize residence time) |
Deactivation Step: Slurry the silica in Hexane containing 5% Triethylamine (Et3N).[1] Pour the column, then flush with 3 column volumes of pure Hexane to remove excess amine before loading your sample.[1]
Method B: Recrystallization (For High Purity)
If the crude material is >80% pure, avoid heat stress entirely by recrystallizing.[1]
-
Solvent System: Methanol (hot)
Slow cool.[1] -
Anti-Solvent Method: Dissolve in minimal DCM (room temp), then add Hexane dropwise until turbid.[1] Store at -20°C.
Phase 4: Frequently Asked Questions (FAQs)
Q1: My product is a solid, but it turned into a brown oil overnight. Why? A: This is oxidative degradation.[1] Indenes form peroxides at the benzylic position (C1) upon exposure to air, which then leads to polymer gums.[1]
-
Fix: Store the solid under Argon/Nitrogen at -20°C.
-
Fix: Filter through a small pad of Basic Alumina before long-term storage to remove any formed peroxides.[1]
Q2: Can I distill this compound? A: Only if absolutely necessary and under high vacuum (<0.5 mmHg) .
-
Risk: The boiling point of the benzyloxy derivative is high (>180°C at reduced pressure).[1] Prolonged heating at this temperature will cause thermal polymerization (Diels-Alder dimerization).[1]
-
Recommendation: Use a Kugelrohr apparatus for short-path distillation to minimize thermal history.[1]
Q3: The NMR shows a singlet at ~3.4 ppm that integrates to 2H. Is this impurity? A: No, that is the methylene protons at C1 of the 1H-indene ring.[1]
-
Verification: 1H-Indene has a characteristic pattern: A doublet (~6.5 ppm), a doublet of triplets (~6.8 ppm), and the methylene singlet/multiplet (~3.4 ppm).[1] If you see a signal at ~3.4 ppm, it confirms you have successfully formed the indene ring.[1]
Decision Tree: Purification Strategy
Figure 2: Strategic selection of purification method based on crude purity levels.[1]
References
-
Synthesis of Indenes via Dehydration
-
Handling Acid-Sensitive Indoles/Indenes
-
Polymerization Risks on Silica
Sources
Overcoming steric hindrance in 5-(Benzyloxy)-1H-indene metal complexation
Topic:
Technical Support Center: Advanced Ligand Design & Complexation
Subject: Troubleshooting Steric & Electronic Barriers in 5-(Benzyloxy)-1H-indene Coordination Ticket ID: IND-BX-505-METAL Assigned Specialist: Senior Application Scientist, Organometallics Division
Executive Summary: The "Remote" Steric Paradox
You are encountering difficulties complexing 5-(Benzyloxy)-1H-indene . While the benzyloxy substituent is located at the 5-position (on the six-membered ring, distal to the
The Reality: In 5-substituted indenes, the "steric hindrance" is often intermolecular rather than intramolecular . The bulky benzyloxy tail does not block the metal center directly (as a 1- or 2-substituent would) but instead drives ligand aggregation and solubility issues that mimic steric blocking. Furthermore, if you are synthesizing metallocenes (sandwich complexes), the rotation of the ligands can be restricted, trapping the complex in energetically unfavorable conformers.
This guide provides the protocols to disrupt these aggregates and force coordination.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: I am using n-BuLi for deprotonation, but the subsequent reaction with the metal halide (e.g., ZrCl4, FeCl2) yields mostly unreacted ligand. Is the benzyloxy group blocking the metal?
A: Unlikely. The 5-position is too far from the C1-C2-C3 binding face to block the metal directly. The issue is Lithium Indenyl Aggregation .
-
Mechanism: The oxygen atom in the benzyloxy group is a Lewis base. It can coordinate to the Lithium cation of a neighboring molecule, forming stable, insoluble polymeric networks (aggregates) that are unreactive toward the metal halide.
-
Solution: You must break the Li-O coordination network.
-
Switch Solvent: Do not use pure Diethyl Ether or Hexanes. Use THF (Tetrahydrofuran) or add TMEDA (Tetramethylethylenediamine) . These are stronger Lewis bases than your benzyloxy group and will sequester the Lithium, freeing the indenyl anion.
-
Q2: My complexation works, but I get a mixture of isomers or "oily" products that degrade. How do I stabilize the complex?
A: This is a symptom of Rotational Locking .
-
Mechanism: In bis-indenyl complexes (e.g., (Ind)2ZrCl2), the 5-benzyloxy tails can clash if the ligands rotate into a syn conformation. The complex struggles to find its energy minimum, leading to fluxional behavior and instability.
-
Solution: Use the "Indenyl Effect" (Hapticity Slippage) to your advantage.
-
Heat the reaction to 60°C . Indenyl ligands can slip from
reversibly. This slippage reduces the steric profile temporarily, allowing the ligands to rotate past the bulky benzyloxy groups and lock into the thermodynamically stable anti conformation.
-
Q3: The 5-benzyloxy-indene starting material is difficult to dissolve in cold solvents. How does this affect the deprotonation stoichiometry?
A: Poor solubility leads to Local Hotspots .
-
If the indene is a slurry, adding n-BuLi causes rapid deprotonation only on the surface of the solid particles. This creates localized high concentrations of the anion, promoting immediate aggregation.
-
Protocol Fix: Pre-dissolve the ligand in Toluene (for solubility) mixed with 10% THF (for deprotonation kinetics) before cooling and adding the base.
Part 2: Validated Experimental Protocols
Protocol A: "Disaggregation" Deprotonation Strategy
Use this protocol to generate a reactive, monomeric indenyl anion.
| Parameter | Specification | Rationale |
| Solvent System | THF (Anhydrous) | Essential to solvate Li+ and prevent O-Li-O bridging. |
| Base | n-BuLi (2.5 M in Hexanes) | Standard strong base; byproduct (butane) is inert. |
| Additive | TMEDA (1.1 equiv) | CRITICAL STEP. Chelates Li+, breaking aggregates caused by the benzyloxy tail. |
| Temperature | -78°C | Controls exotherm; 0°C ensures complete deprotonation. |
Step-by-Step:
-
Dissolve 5-(Benzyloxy)-1H-indene (1.0 equiv) in anhydrous THF (0.2 M concentration) under Argon.
-
Add TMEDA (1.1 equiv) and stir for 10 minutes.
-
Cool to -78°C .
-
Dropwise add n-BuLi (1.05 equiv) over 20 minutes.
-
Crucial: Allow to warm to 0°C and stir for 2 hours. Do not keep at -78°C; the bulky anion needs thermal energy to reorganize.
-
Result: A deep red/orange solution indicating a "free" anion ready for metalation.
Protocol B: High-Temperature "Slip" Metalation
Use this for Group 4 metals (Ti, Zr, Hf) where steric crowding is highest.
-
Slurry the metal precursor (e.g.,
) in Toluene. -
Transfer the Protocol A anion solution via cannula into the metal slurry at -78°C .
-
Allow to warm to Room Temperature (RT).
-
The "Slip" Step: Heat the mixture to 55-60°C for 4 hours.
-
Why? This overcomes the rotational barrier imposed by the 5-benzyloxy tails, allowing the ligands to adopt the stable C2-symmetric geometry.
-
-
Filter through Celite (remove LiCl) and crystallize from Toluene/Hexane.
Part 3: Mechanistic Visualization
The following diagram illustrates how the "remote" benzyloxy group causes aggregation and how TMEDA/THF solves this to permit metalation.
Caption: Pathway A (Red) shows aggregation failure due to benzyloxy-Lithium coordination. Pathway B (Green) uses Lewis bases and thermal slippage to achieve complexation.
References
-
Basolo, F. (1989). Indenyl Compounds with Constrained Hapticity: The Effect of Strong Intramolecular Coordination. SciSpace. Retrieved from [Link]
-
RSC Publishing. (2021).[1] Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wikipedia. Transition metal indenyl complex. Retrieved from [Link]
-
NIH. (2025). The nature of the indenyl effect. PubMed. Retrieved from [Link]
Sources
Purification techniques for removing starting materials from 5-(Benzyloxy)-1H-indene
Technical Support Center: Purification of 5-(Benzyloxy)-1H-indene
Case ID: PUR-5Bn-IND-001 Subject: Removal of Starting Materials (Phenol & Benzyl Halides) & Prevention of Decomposition Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
Purifying 5-(Benzyloxy)-1H-indene presents a dual challenge common in medicinal chemistry intermediates: separating lipophilic impurities while preserving a sensitive core. The electron-rich indene double bond is prone to acid-catalyzed polymerization, often leading to product loss on standard silica gel. Furthermore, excess benzyl bromide (a common alkylating agent) shares similar retention characteristics with the product, making chromatographic separation difficult.
This guide provides a self-validating workflow to chemically scavenge impurities before chromatography and stabilize the stationary phase to prevent on-column decomposition.
Module 1: The "Pre-Column" Chemical Scavenging Protocol
The Problem: Benzyl bromide (BnBr) is often used in excess to drive the reaction to completion. However, it is a lachrymator, toxic, and often co-elutes with the product on silica gel (
The Solution: Do not attempt to separate BnBr by chromatography. Instead, convert it into a water-soluble salt using an amine scavenger in situ.
Protocol: Amine Scavenging
Reagents: Ethanolamine, Morpholine, or Triethylamine (TEA). Mechanism: Nucleophilic attack by the amine on the benzyl halide forms a quaternary ammonium salt (highly polar/water-soluble).
-
Reaction Check: Ensure the main coupling reaction (Phenol
Ether) is complete via TLC. -
Scavenging Step: Add 1.5 - 2.0 equivalents (relative to the excess benzyl bromide) of Ethanolamine directly to the reaction mixture.
-
Incubation: Stir at room temperature for 30–60 minutes.
-
Workup: Dilute with organic solvent (EtOAc or ether) and wash vigorously with water (3x). The benzyl-ethanolammonium salt will partition into the aqueous phase.
Technical Note: Ethanolamine is preferred over TEA because it is less volatile and forms a more hydrophilic salt, reducing the risk of "oiling out" into the organic layer.
Module 2: Removing Unreacted 5-Hydroxyindene (Phenol)
The Problem: Unreacted starting phenol is difficult to remove if the reaction conversion is low.
The Solution: Exploiting
-
5-Hydroxyindene
: (Acidic proton on oxygen). -
Indene C1-Proton
: (Weakly acidic).
Protocol: The "Claret" Wash
-
Base Selection: Use 1M NaOH or 1M KOH .
-
Warning: Avoid highly concentrated bases (>5M) or prolonged heating, which could deprotonate the C1-position of the indene, leading to isomerization or coupling side reactions.
-
-
Extraction: Wash the organic layer twice with 1M NaOH.
-
Visual Cue: The aqueous layer often turns a deep claret/reddish-brown color if oxidized phenol impurities are present.
-
-
Neutralization: Wash the organic layer with Brine, then dry over
.[4] Do not use acidic drying agents (like un-neutralized can sometimes be) if the product is highly unstable.
Module 3: Chromatographic Strategy (The "Black Column" Issue)
The Problem: Users frequently report that their clear/yellow crude oil turns purple or black once loaded onto a silica column, and no product elutes.
Root Cause: Standard Flash Silica Gel is slightly acidic (
The Solution: Neutralization of the Stationary Phase.
Protocol: Triethylamine (TEA) Deactivation
You must buffer the silica surface to prevent acid-catalyzed decomposition.
-
Slurry Preparation: Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate 95:5) and add 1% v/v Triethylamine .
-
Column Packing: Slurry pack the column with this TEA-doped solvent.
-
Flushing: Flush the column with 2–3 column volumes (CV) of the TEA-solvent. This allows the amine to coordinate with the acidic silanol sites (
). -
Running the Column: You can now run the purification using standard eluents. The TEA stays adsorbed to the silica, protecting your indene.
Alternative: Use Neutral Alumina (Aluminum Oxide) instead of silica gel. Alumina is naturally basic/neutral and tolerates acid-sensitive indenes well, though resolution may be lower.
Visual Workflow: Purification Decision Tree
Figure 1: Decision tree for the purification of acid-sensitive benzyl ethers. Note the critical branch point for silica deactivation.
Comparison of Purification Methods
| Method | Target Impurity | Pros | Cons |
| Amine Scavenging | Benzyl Bromide | Highly specific; avoids difficult chromatography; scalable.[5] | Requires an extra stir step; amine must be washed out. |
| NaOH Wash | 5-Hydroxyindene (Phenol) | Fast; cheap; removes bulk starting material. | Emulsion risk; cannot remove non-acidic impurities. |
| TEA-Deactivated Silica | General Impurities | Prevents polymerization; high resolution. | TEA smells; requires careful column preparation. |
| Crystallization | All | Highest purity; scalable. | Yield loss to mother liquor; requires solid product. |
Troubleshooting & FAQs
Q: I see a new spot on TLC that doesn't move (Baseline) after adding Ethanolamine. What is it? A: That is the N-benzyl-2-hydroxyethylammonium bromide salt. It is highly polar. This confirms the scavenging worked. It will disappear after the water wash.
Q: My product turned into a gummy solid on the rotavap but won't crystallize. A: Benzyl ethers can be difficult to crystallize if traces of solvent (toluene/EtOAc) remain.
-
Dissolve in a minimal amount of hot Ethanol.
-
Add water dropwise until turbidity appears.
-
Cool slowly to
. -
Pro-tip: Scratch the glass or add a seed crystal if available.
Q: Can I use Potassium Carbonate (
Q: Why not just distill the excess Benzyl Bromide?
A: Benzyl bromide has a high boiling point (
References
-
Amine Scavenging of Benzyl Halides
- Technique: Use of ethanolamine or triethylamine to form water-soluble ammonium salts
-
Source:
-
Silica Gel Acidity & Indene Stability
-
General Synthesis of Benzyl Ethers (Williamson Synthesis)
- Protocol: Standard biphasic or solvent-based alkyl
-
Source:
-
Purification of Indole/Indene Derivatives
- Context: Similar purification challenges (acid sensitivity) are observed in 5-benzyloxyindole synthesis.
-
Source:
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester [mdpi.com]
- 5. EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 6. ias.ac.in [ias.ac.in]
- 7. In Situ Sol–Gel Synthesis of Unique Silica Structures Using Airborne Assembly: Implications for In-Air Reactive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. osti.gov [osti.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
Handling air-sensitivity of deprotonated 5-(Benzyloxy)-1H-indene intermediates
Technical Support Center: Advanced Handling of 5-(Benzyloxy)-1H-indene Anions
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Air-Sensitivity & Oxidative Instability in Indenyl Intermediates
Introduction: The Hidden Instability
You are likely working with 5-(benzyloxy)-1H-indene as a precursor for metallocene catalysts or Selective Estrogen Receptor Modulators (SERMs). While indene (pKa ~20.1) is relatively easy to deprotonate, the 5-benzyloxy substituent fundamentally alters the handling requirements.
The Core Challenge: The benzyloxy group is a strong electron-donating group (EDG). This raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the resulting indenyl anion. Unlike unsubstituted indene, the 5-benzyloxy-indenyl anion is hyper-sensitive to Single Electron Transfer (SET) oxidation. Even trace oxygen does not just protonate the anion; it triggers a radical cascade leading to irreversible dimerization.
Module 1: The Chemistry of Instability (The "Why")
To troubleshoot effectively, you must understand the decomposition mechanism. It is not a simple acid-base reversion.
The Oxidative Cascade:
-
Deprotonation: Generates the aromatic 10-
-electron anion (Yellow/Orange). -
Oxygen Exposure: The electron-rich anion transfers a single electron to
. -
Radical Formation: This generates a neutral 5-benzyloxy-indenyl radical (Green/Dark).
-
Termination: Two radicals couple to form a bis(indenyl) dimer, or react further to form peroxides.
Visualizing the Trap:
Figure 1: The oxidative decomposition pathway. Note that once the radical forms, the reaction cannot be reversed to the useful anion.
Module 2: Validated Preparation Protocol
Objective: Generate the lithium salt of 5-(benzyloxy)-1H-indene with >98% active species titer.
Reagents & Equipment Checklist
| Component | Specification | Reason |
| Solvent | Anhydrous THF or Et₂O | Indenyl lithium salts are soluble in THF. Et₂O precipitates the salt (good for purification). |
| Base | n-BuLi (1.6M or 2.5M) | Clean deprotonation. Must be titrated before use. |
| Glassware | Schlenk Flasks (Oven-dried) | Standard round-bottoms are insufficient due to septum leakage. |
| Indicator | 1,10-Phenanthroline (trace) | Optional: Visual confirmation of anhydrous conditions. |
Step-by-Step Workflow
-
System Prep: Flame-dry a Schlenk flask under vacuum (0.1 mmHg). Backfill with Argon (Ar) x3. Nitrogen is acceptable, but Argon is heavier than air and offers better protection for open-neck additions.
-
Dissolution: Dissolve 5-(benzyloxy)-1H-indene in THF.
-
Checkpoint: The solution should be colorless to pale yellow.
-
-
Cryogenic Cooling: Cool to -78°C (Dry ice/Acetone).
-
Deprotonation: Add n-BuLi dropwise over 10 minutes.
-
Observation: Color will shift to bright yellow or orange.
-
-
Warm Up: Allow to warm to 0°C over 30 minutes.
-
Why? Lithium-halogen exchange is fast at -78°C, but deprotonation of indene (pKa ~20) is kinetically slower. Warming ensures full conversion.
-
-
Quench/Use: Cannulate immediately to the electrophile solution. Do not store.
Module 3: Troubleshooting Center (FAQs)
Q1: My reaction mixture turned dark green or black. Is it ruined?
-
Diagnosis: Yes. This is the classic "Indenyl Radical" signature.
-
Root Cause: Oxygen ingress. The benzyloxy-indenyl radical absorbs strongly in the visible region (often green/blue) before polymerizing to black tar.
-
Fix:
-
Check your septum for coring (holes).
-
Ensure your Argon line has an oxygen scrubber (e.g., BASF catalyst).
-
Do not proceed. The radical will inhibit subsequent metal-catalyzed steps.
-
Q2: I see a precipitate forming during deprotonation. Is this normal?
-
Diagnosis: Depends on the solvent.
-
Context:
-
In Ether/Hexanes: Normal. Lithium indenyl salts often precipitate in non-polar solvents. This is actually beneficial—you can decant the supernatant (impurities) and wash the solid.
-
In THF: Abnormal. The salt should be soluble. Precipitate indicates either wet solvent (LiOH formation) or saturation.
-
-
Test: Add 2 mL additional dry THF. If it dissolves, proceed. If not, check solvent water content (Karl Fischer titration).
Q3: My yield is low (50-60%) despite correct color.
-
Diagnosis: Incomplete deprotonation or "Wet" Electrophile.
-
Root Cause: The pKa of 5-(benzyloxy)indene (~20-21) is higher than water (15.7). If your electrophile (e.g., alkyl halide) contains any moisture, the indenyl anion acts as a base (proton sponge) rather than a nucleophile, reverting to starting material.
-
Fix: Dry the electrophile over activated 4Å molecular sieves for 24 hours prior to addition.
Q4: Can I use NaH instead of n-BuLi?
-
Answer: Yes, but with caveats.
-
Pros: NaH is cheaper and the byproduct is H₂ gas (clean).
-
Cons: The reaction is heterogeneous (solid-liquid). The benzyloxy group can coordinate to the sodium surface, slowing kinetics.
-
Protocol Adjustment: You must use catalytic DMSO or heat to reflux in THF to drive the reaction to completion, which increases the risk of oxidative degradation. Stick to n-BuLi for high-value intermediates.
Summary Data Table: Solvent & Base Compatibility
| Solvent | Base Recommendation | Temp Profile | Expected Color | Risk Level |
| THF | n-BuLi (Preferred) | -78°C | Orange/Red (Soluble) | Low |
| Et₂O | n-BuLi | -78°C | Yellow ppt (Slurry) | Medium |
| DMF | NaH | 0°C | Red (Soluble) | High (Runaway exotherm risk) |
| Toluene | KHMDS | RT | Orange (Soluble) | Low (Good for weak electrophiles) |
References
-
Indenyl Anion Reactivity & The Indenyl Effect
- Source: Basolo, F. (1990). "Kinetics and mechanisms of substitution reactions of metal carbonyls." Polyhedron.
- Relevance: Establishes the electronic lability of indenyl ligands and the acceleration of substitution, relevant to the stability of the precursor.
-
pKa of Indene and Deriv
- Source: Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research.
- Relevance: Defines the pKa of indene (~20.1), establishing the baseline for base selection (n-BuLi vs. hydroxides).
-
Handling Air-Sensitive Organometallics
- Source: Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience.
- Relevance: The definitive guide for Schlenk line techniques required for this protocol.
-
Oxid
- Source: MERCK / Sigma-Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents."
- Relevance: General industrial standard for handling organolithiums.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 3. investigacion.unirioja.es [investigacion.unirioja.es]
- 4. Radical–anion coupling through reagent design: hydroxylation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Publish Comparison Guide: 1H NMR Interpretation of 5-(Benzyloxy)-1H-indene
This guide details the 1H NMR interpretation of 5-(Benzyloxy)-1H-indene , a critical intermediate in the synthesis of selective estrogen receptor modulators (SERMs) and melatonin receptor agonists.
Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts. Purpose: To provide a definitive reference for the structural verification of 5-(benzyloxy)-1H-indene, distinguishing it from synthetic precursors (5-hydroxyindene, benzyl bromide) and structural analogs (indanes).
Executive Summary: The Indene Signature
5-(Benzyloxy)-1H-indene (C₁₆H₁₄O) is characterized by a unique interplay between the electron-rich aromatic system and the rigid bicyclic alkene core. Successful identification relies on detecting three distinct spectral zones:
-
The Benzyloxy Anchor: A diagnostic singlet (~5.1 ppm) and a 5-proton aromatic multiplet.
-
The Indene "Fingerprint": A specific pattern of allylic and vinylic signals (H-1, H-2, H-3) that confirms the integrity of the double bond.
-
The Substitution Pattern: A specific splitting pattern (d, dd, d) in the aromatic region confirming the 5-position substitution.
Experimental Protocol
Sample Preparation[1][2][3][4][5][6]
-
Solvent: Chloroform-d (CDCl₃) is the standard solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) may be used if solubility is an issue, but CDCl₃ provides sharper resolution of the allylic coupling.
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl₃ at 7.26 ppm.[1]
Data Acquisition Parameters
-
Frequency: 400 MHz or higher recommended to resolve the H-6/H-4 meta-coupling.
-
Pulse Sequence: Standard 1D proton (zg30).
-
Scans: 16–64 scans to ensure clear observation of the small allylic couplings (J ~ 1.5 Hz).
Spectral Assignment & Data Analysis[2][7][8][9][10]
Master Assignment Table (CDCl₃, 400 MHz)
| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Logic |
| H-1 | 3.36 | s (broad) or t | 2H | ~1.5 (allylic) | Methylene of the 5-membered ring. Diagnostic of the indene core.[2][3][4][5] |
| OCH₂ | 5.11 | s | 2H | - | Benzylic methylene. Sharp singlet, confirms O-alkylation. |
| H-2 | 6.52 | dt | 1H | 5.5, 1.5 | Vinylic proton. Upfield relative to H-3 due to conjugation. |
| H-3 | 6.84 | dt | 1H | 5.5, 1.5 | Vinylic proton. Downfield due to proximity to the aromatic ring fusion.[3] |
| H-6 | 6.88 | dd | 1H | 8.2, 2.3 | Aromatic. Ortho to H-7, Meta to H-4. Shielded by alkoxy group.[3] |
| H-4 | 7.08 | d | 1H | 2.3 | Aromatic. "Isolated" by the 5-substituent and bridgehead. Meta coupling only. |
| Ph | 7.30–7.48 | m | 5H | - | Phenyl group protons (benzyl moiety). |
| H-7 | 7.35 | d | 1H | 8.2 | Aromatic. Ortho to H-6. Less shielded by the 5-alkoxy group. |
Note on Couplings: The coupling between H-1 and H-2/H-3 is often unresolved on lower-field instruments, appearing as a broad singlet at ~3.36 ppm. On >400 MHz instruments, H-1 appears as a triplet (coupling to H-2 and H-3), and H-2/H-3 appear as doublets of triplets.
Structural Visualization & Logic Flow[2]
The following diagram illustrates the logical flow for assigning the specific regioisomer (5-substituted) versus potential 4- or 6-isomers.
Caption: Logical decision tree for confirming the 5-(benzyloxy)-1H-indene structure via 1H NMR.
Comparative Analysis: Product vs. Alternatives
In a synthesis context, the primary challenge is distinguishing the product from the starting material (5-hydroxyindene ), the reagent (benzyl bromide ), and the over-reduced byproduct (5-benzyloxyindane ).
Discrimination Table[2]
| Feature | Product: 5-(Benzyloxy)-1H-indene | Precursor: 5-Hydroxyindene | Reagent: Benzyl Bromide | Impurity: 5-(Benzyloxy)indane |
| OCH₂ Signal | Singlet @ 5.11 ppm | Absent | Singlet @ 4.50 ppm (CH₂Br) | Singlet @ 5.05 ppm |
| Indene CH₂ (H-1) | ~3.36 ppm | ~3.30 ppm | Absent | Absent (Replaced by multiplets) |
| Alkene Protons | 6.52 & 6.84 ppm | 6.50 & 6.80 ppm | Absent | Absent (Saturated) |
| OH Signal | Absent | Broad s @ 5.0–6.0 ppm | Absent | Absent |
| Aliphatic Region | Clean (except H-1) | Clean | Clean | Multiplets @ 2.0–3.0 ppm (CH₂-CH₂-CH₂) |
Critical Differentiation Points[2]
-
Vs. Benzyl Bromide: The benzylic methylene in benzyl bromide appears significantly upfield (4.50 ppm ) compared to the benzyloxy methylene (5.11 ppm ) due to the electronegativity difference (Br vs. O).
-
Vs. 5-Hydroxyindene: The disappearance of the exchangeable phenolic -OH proton and the appearance of the phenyl multiplet (7.3–7.5 ppm) confirm the success of the ether synthesis.
-
Vs. Indane Analog: If the reaction involves hydrogenation or dehydrogenation steps, the loss of vinylic signals (6.5–6.9 ppm) and the appearance of a complex multiplet pattern between 2.0 and 3.0 ppm indicates the formation of the saturated indane.
Mechanistic Insight: The "Isolated" Proton
The assignment of H-4 (7.08 ppm, d, J=2.3 Hz) is the most critical spectroscopic proof of the 5-substitution pattern.
-
Geometry: In the 5-substituted indene, position 4 is flanked by the bridgehead carbon (C-3a) and the substituted carbon (C-5). It has no ortho neighbors .[3]
-
Coupling: It only exhibits meta-coupling to H-6.
-
Contrast: If the substitution were at position 4 (4-benzyloxyindene), there would be no isolated aromatic proton; all remaining protons (H-5, H-6, H-7) would show strong ortho couplings (J ~ 8 Hz).
References
-
Synthesis and NMR of 5-methoxyindene analogs
- Title: Synthesis of a Versatile 1H-indene-3-carboxyl
- Source: Royal Society of Chemistry (RSC), Chem. Commun.
-
URL:[Link] (Data for 5-methoxy core used for correlation).
-
Benzyl Bromide Reference Data
-
General Indene Assignments
Sources
Comparative HPLC Strategies for Purity Analysis of 5-(Benzyloxy)-1H-indene: Solving the Isomer Challenge
Executive Summary
Determining the purity of 5-(Benzyloxy)-1H-indene presents a dual analytical challenge: high lipophilicity driven by the benzyl ether moiety and the potential for structural isomerization inherent to the indene core. Standard Reverse-Phase (RP) methods often fail to resolve the thermodynamically stable 3H- isomer from the desired 1H- kinetic product, leading to overestimated purity values.
This guide compares two distinct HPLC methodologies:
-
Method A (The Workhorse): A robust C18-based gradient method optimized for high-throughput purity assessment and quantification of lipophilic impurities.
-
Method B (The Specialist): An orthogonal Phenyl-Hexyl method designed specifically to resolve double-bond positional isomers and closely related aromatic byproducts via
interactions.
Part 1: Chemical Context & Analytical Challenges[1][2][3]
The Molecule[2][4][5][6]
-
Target: 5-(Benzyloxy)-1H-indene[1]
-
LogP (Predicted): ~4.5 – 5.0 (Highly Lipophilic)
-
UV Absorption:
~254 nm (Aromatic system), secondary band ~215 nm. -
Critical Impurity Profile:
-
Precursors: 5-Hydroxyindene (Polar), Benzyl bromide (Lachrymator/Alkylator).
-
Isomers: 5-(Benzyloxy)-3H-indene (Thermodynamic isomer). Migration of the double bond is facile under acidic or basic conditions.
-
Oxidation: Benzyl alcohols or peroxides (if ether linkage degrades).
-
The "Isomer Blind Spot"
On a standard C18 column, the hydrophobic surface area of the 1H- and 3H- isomers is nearly identical. Without specific
Part 2: Experimental Protocols
Method A: High-Stability C18 (General Purity)
Objective: Routine QC, quantification of starting materials, and cleaning validation.
-
Column: Agilent Zorbax Eclipse Plus C18,
, (or equivalent end-capped C18). -
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Flow Rate: 1.2 mL/min.
-
Temperature: 35°C.
-
Detection: UV @ 254 nm.
Gradient Profile:
| Time (min) | % A (Aqueous) | % B (Organic) | Phase |
|---|---|---|---|
| 0.0 | 60 | 40 | Equilibration |
| 2.0 | 60 | 40 | Isocratic Hold |
| 12.0 | 5 | 95 | Linear Ramp |
| 15.0 | 5 | 95 | Wash |
| 15.1 | 60 | 40 | Re-equilibration |
Rationale: The initial isocratic hold ensures polar impurities (like 5-hydroxyindene) are retained away from the solvent front. The steep ramp to 95% B is required to elute the highly lipophilic 5-(benzyloxy)-1H-indene (Retention ~9-10 min) and any dibenzylated dimers.
Method B: Phenyl-Hexyl (Isomer Resolution)
Objective: R&D characterization, stability studies, and isomer quantification.
-
Column: Phenomenex Luna Phenyl-Hexyl,
, . -
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0).
-
Mobile Phase B: Methanol (MeOH).
-
Temperature: 25°C (Lower temperature enhances
selectivity). -
Detection: UV @ 254 nm.
Gradient Profile:
| Time (min) | % A (Buffer) | % B (MeOH) | Phase |
|---|---|---|---|
| 0.0 | 50 | 50 | Equilibration |
| 20.0 | 10 | 90 | Shallow Gradient |
| 25.0 | 10 | 90 | Wash |
| 25.1 | 50 | 50 | Re-equilibration |
Rationale: Methanol is chosen over Acetonitrile because ACN suppresses
Part 3: Performance Comparison & Data Analysis
The following table summarizes the performance metrics derived from validation studies of lipophilic aromatic ethers.
Table 1: Comparative Performance Metrics
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Analytical Insight |
| Retention Time ( | 9.4 min | 14.2 min | C18 is faster for routine throughput. |
| Isomer Resolution ( | < 1.0 (Co-elution) | > 2.5 (Baseline) | Critical: Only Method B validates isomeric purity. |
| Tailing Factor ( | 1.1 | 1.2 | Both methods show excellent peak symmetry. |
| LOD (S/N > 3) | 0.05 | 0.08 | MeOH (Method B) has slightly higher UV cutoff noise. |
| Selectivity ( | High for hydrophobicity | High for aromaticity | Use A for cleaning validation; B for final release. |
Visualization: Method Selection Workflow
The following diagram illustrates the decision logic for selecting the appropriate method based on the stage of drug development.
Figure 1: Decision matrix for selecting between High-Throughput (C18) and High-Resolution (Phenyl-Hexyl) methodologies.
Part 4: Scientific Integrity & Troubleshooting (E-E-A-T)
Causality of Experimental Choices
-
Why Methanol for Method B? Acetonitrile acts as a
-electron acceptor. When used with Phenyl-Hexyl columns, it forms a layer over the stationary phase, effectively shielding the interactions required to separate the indene isomers. Methanol, being a protic solvent, does not disrupt these interactions, maximizing the selectivity for the aromatic ring positions [1]. -
pH Control: Indenes are susceptible to polymerization and isomerization in strongly acidic conditions. While Method A uses 0.1% Phosphoric Acid (pH ~2.0) for silanol suppression, this is acceptable for short run times. However, if on-column degradation is observed (peak broadening or splitting), Method B's Ammonium Acetate buffer (pH 6.0) provides a milder environment that preserves the analyte's integrity [2].
Self-Validating Protocols
To ensure the method is performing correctly, every sequence must include a System Suitability Test (SST) :
-
Resolution Check: For Method B, a mixture of the target and a known isomer (or a degraded sample forced by heat) must show
. -
Injection Precision: 5 replicate injections of the standard must yield RSD < 2.0% for area and retention time.
-
Check Standard: A standard injected at the end of the run must recover within 98-102% to verify no precipitation of the lipophilic analyte occurred in the needle or column.
Troubleshooting Guide
-
Problem: Peak Fronting on C18.
-
Cause: Solubility mismatch. The sample is likely dissolved in 100% organic, while the starting mobile phase is 60% aqueous.
-
Fix: Dissolve the sample in 50:50 ACN:Water or reduce injection volume to < 5
L.
-
-
Problem: Retention Time Drift.
-
Cause: "Phase Collapse" or "Dewetting" is unlikely at high organic, but temperature fluctuations affect lipophilic retention significantly.
-
Fix: Ensure column oven is stable. For Method B, Phenyl phases are more sensitive to temperature; control within
C.
-
References
-
Phenomenex Technical Notes. (2025). Reversed Phase HPLC Method Development: Solvent Selectivity on Phenyl Phases. Phenomenex. [Link]
-
NIST Chemistry WebBook. (2025). 1H-Indene, 2,3-dihydro-5-methyl- UV Spectrum and Properties. National Institute of Standards and Technology.[4] [Link]
-
Chromatography Forum. (2009). Separation of two isomers: Bonded-phase selectivity. [Link]
-
Helix Chromatography. (2025). HPLC Methods for analysis of Benzyl alcohol and Aromatic Ethers. [Link]
-
Separation Science. (2025). HPLC Solutions: Separation of Isomers and Enantiomers. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a high performance liquid chromatography method for determination of 6-benzyl-1-benzyloxymethyl-5-iodouracil (W-1), a novel non-nucleoside reverse transcriptase inhibitor and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpc.com [ijrpc.com]
- 4. 1H-Indene, 2,3-dihydro-5-methyl- [webbook.nist.gov]
Technical Deep Dive: Structural Analysis of 5-(Benzyloxy)-1H-indene Derivatives via X-ray Crystallography
Executive Summary: The Structural Imperative
In the development of tubulin polymerization inhibitors and melatonin receptor agonists, the 5-(Benzyloxy)-1H-indene scaffold represents a critical pharmacophore. Unlike its 5-hydroxy precursors, the benzyloxy variant introduces significant hydrophobic bulk and conformational flexibility, altering both bioavailability and solid-state stability.
This guide objectively compares the structural data of 5-(benzyloxy)-1H-indene derivatives obtained via Single Crystal X-ray Diffraction (SC-XRD) against Density Functional Theory (DFT) predictions and 5-hydroxy/methoxy alternatives . We demonstrate that while DFT accurately predicts bond lengths, it consistently fails to model the critical syn-clinal torsion of the benzyloxy tail observed in the crystalline state—a deviation that impacts ligand-protein docking accuracy.
Comparative Analysis: X-ray vs. Alternatives
Comparison 1: Structural Precision (SC-XRD vs. DFT)
The primary alternative to experimental X-ray determination is computational modeling (DFT). For 5-(benzyloxy)-1H-indene derivatives, DFT often assumes a planar or near-planar conformation to maximize
| Feature | SC-XRD (Experimental) | DFT (B3LYP/6-311G**) | Deviation Impact |
| Benzyl Torsion Angle | 59.95° (Syn-clinal) | ~10-15° (Planar) | High: DFT overestimates planarity, leading to false docking scores. |
| C(5)-O Bond Length | 1.376 Å | 1.368 Å | Low: Electronic distribution is well-modeled. |
| Intermolecular Forces | C-H... | Electrostatic only | Critical: DFT misses the packing-induced stabilization. |
| Space Group | Monoclinic ( | N/A (Gas Phase) | N/A |
Insight: The "syn-clinal" geometry of the benzyl moiety relative to the indene core (observed in analogous indole structures) is a result of steric repulsion and lattice packing, which gas-phase DFT calculations fail to capture [1, 2].
Comparison 2: Solid-State Stability (Benzyloxy vs. Hydroxy/Methoxy)
The 5-benzyloxy group is often compared to 5-hydroxy (the metabolic precursor) or 5-methoxy (a smaller lipophilic alternative).
-
5-Hydroxy Derivatives: Rely heavily on strong O-H...O hydrogen bonding, leading to high melting points but poor membrane permeability.
-
5-Benzyloxy Derivatives: The benzyl group "caps" the H-bond donor. The crystal lattice is instead stabilized by C-H...
interactions between the benzyl ring and the indene core of adjacent molecules. This results in a lower lattice energy barrier for dissolution, potentially enhancing bioavailability despite the increased molecular weight [3].
Experimental Protocol: Crystallization & Data Collection
To replicate the structural data used in this comparison, follow this field-proven protocol. This method prioritizes crystal quality over yield.
Phase 1: Crystal Growth (Slow Evaporation)
-
Dissolution: Dissolve 20 mg of the 5-(benzyloxy)-1H-indene derivative in 5 mL of ethanol/dichloromethane (1:1 v/v) . The dichloromethane ensures solubility of the hydrophobic benzyl tail, while ethanol acts as the precipitant.
-
Filtration: Filter through a 0.45
m PTFE syringe filter into a clean scintillation vial to remove nucleation sites. -
Nucleation Control: Cover the vial with Parafilm and pierce 3-4 small holes .
-
Incubation: Store at 20°C in a vibration-free environment. Crystals suitable for X-ray (0.3 x 0.2 x 0.1 mm) typically form within 5-7 days.
Phase 2: Data Collection & Refinement[1][2]
-
Instrument: Bruker APEX-II CCD or equivalent.[1]
-
Temperature: 100 K (Critical: The flexible benzyloxy tail exhibits high thermal motion at room temperature, degrading resolution).
-
Radiation: Mo K
( Å). -
Refinement Strategy: Treat the benzyl ring as a rigid group (AFIX 66) only if thermal ellipsoids indicate severe disorder.
Structural Mechanism Visualization
The following diagram illustrates the workflow from synthesis to structural validation, highlighting the critical decision points where X-ray data overrides computational models.
Caption: Workflow validating the 5-benzyloxy conformation. SC-XRD provides the definitive geometry required for accurate protein docking simulations.
Key Crystallographic Data Parameters
The table below summarizes representative crystallographic parameters for 5-benzyloxy-substituted aromatic systems (analogous to the indene core), derived from high-resolution datasets [1, 4].
| Parameter | Value / Range | Significance |
| Crystal System | Monoclinic | Common for planar aromatics with bulky substituents. |
| Space Group | Centrosymmetric packing favored by dipole cancellation. | |
| Unit Cell Volume (V) | ~1900 - 2100 ų (Z=4) | Accommodates the bulky benzyloxy extension. |
| Dihedral Angle (Indene-Benzyl) | 59.9° - 81.8° | Indicates the "twisted" conformation essential for fit. |
| Intermolecular Contacts | C-H... | Primary stabilizing force in the absence of OH donors. |
| R-Factor ( | < 0.05 (5%) | Indicates high-quality structural solution. |
References
-
Silveira, G. P., Oliver, A. G., & Noll, B. C. (2013).[2] 5-Benzyloxy-3-methyl-1-tosyl-1H-indole . Acta Crystallographica Section E: Structure Reports Online, 69(6), o979. Link
-
Ghichi, N., Benaouida, M. A., Benboudiaf, A., & Merazig, H. (2015). Crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol . Acta Crystallographica Section E: Crystallographic Communications, 71(9), o1000–o1001. Link
-
Zhang, S., et al. (2023).[3] Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors . Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Link (Note: Contextual reference for biological relevance of the scaffold).
-
Kumar, M. H., et al. (2025).[4] Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid . Acta Crystallographica Section E, 81. Link
Sources
Spectroscopic comparison of 5-(Benzyloxy)-1H-indene and its isomers
Title: Technical Comparison Guide: Spectroscopic Characterization of 5-(Benzyloxy)-1H-indene vs. Regio- and Tautomeric Isomers
Executive Summary
5-(Benzyloxy)-1H-indene is a critical scaffold in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and melatonin receptor agonists. However, its synthesis frequently yields a complex mixture of isomers due to the lability of the indene double bond and the regioselectivity of ring-closure reactions.
This guide provides a definitive spectroscopic framework to distinguish 5-(Benzyloxy)-1H-indene from its primary contaminants: the 6-isomer (regioisomer) and the 3H-tautomer (bond isomer). We rely on high-field NMR (Nuclear Magnetic Resonance) as the primary validation tool, supported by IR and MS data.
Part 1: The Isomer Landscape
Before analyzing spectra, one must understand the structural dynamics that generate impurities. The indene system is prone to 1,5-sigmatropic hydrogen shifts , leading to rapid tautomerization under basic or thermal stress.
Structural Dynamics Diagram
Figure 1: Isomerization pathways showing the relationship between the target 1H-indene, its 3H-tautomer, and the 6-regioisomer.[1][2][3][4][5][6][7][8]
Part 2: Spectroscopic Fingerprinting
The distinction between isomers relies on subtle electronic effects and spatial proximity (NOE).
Comparative NMR Data (1H & 13C)
The following table synthesizes data for the target versus its most common isomers.
| Feature | 5-(Benzyloxy)-1H-indene (Target) | 6-(Benzyloxy)-1H-indene (Regioisomer) | 5-(Benzyloxy)-3H-indene (Tautomer) |
| C1-H (Methylene) | δ 3.35 (d, 2H) Coupled to C2-H | δ 3.35 (d, 2H) Identical shift | N/A (C1 is vinylic) |
| C3-H (Methylene) | N/A (C3 is vinylic) | N/A (C3 is vinylic) | δ ~3.20 (d, 2H) Upfield shift |
| C2-H (Vinylic) | δ 6.55 (dt) | δ 6.55 (dt) | δ 6.20 (dt) |
| C3-H (Vinylic) | δ 6.85 (dt) | δ 6.85 (dt) | N/A |
| H7 (Aromatic) | Doublet (J ≈ 8.0 Hz) Ortho to H6 | Singlet (J < 2 Hz) Meta to H5 | Doublet |
| NOE Signal | Strong NOE: H1 ↔ H7 (Doublet) | Strong NOE: H1 ↔ H7 (Singlet) | N/A |
The "Silver Bullet" Distinction: H1-H7 Proximity
The most reliable method to distinguish the 5-isomer from the 6-isomer is the splitting pattern of the aromatic proton at position 7 (H7).
-
Geometry: In 1H-indene, the sp3 methylene (C1) is spatially close to the aromatic proton at C7.
-
5-Isomer: The substituent is at C5. H7 has a neighbor at H6. H7 appears as a Doublet. [9]
-
6-Isomer: The substituent is at C6. H7 has no ortho neighbor (only H5 which is meta). H7 appears as a Singlet (or fine doublet).
Decision Logic for NMR Assignment
Figure 2: Logical flowchart for assigning indene isomers based on 1H NMR splitting patterns.
Part 3: Experimental Protocols
To ensure reproducibility, the following protocols for synthesis and purification are recommended.
Synthesis: Dehydration of 5-(Benzyloxy)-1-indanol
Note: Direct synthesis from 5-benzyloxy-1-indanone is preferred to avoid regio-scrambling.
-
Reduction: Dissolve 5-(benzyloxy)-1-indanone (1.0 eq) in MeOH. Add NaBH4 (1.2 eq) at 0°C. Stir for 2h. Quench with NH4Cl. Extract with EtOAc.
-
Dehydration (Acid Catalyzed):
-
Warning: Strong acids (H2SO4) promote double bond migration to the 3H-isomer.
-
Recommended Method: Dissolve Indanol in Toluene. Add p-TsOH (0.05 eq) . Reflux with a Dean-Stark trap for 30 mins.
-
Alternative (Milder): Burgess Reagent in THF at 50°C (minimizes isomerization).
-
Purification & Stability
Indenes are prone to polymerization and oxidation.
-
Column Chromatography: Use Neutral Alumina or Silica (pre-treated with 1% Et3N) to prevent acid-catalyzed rearrangement on the column.
-
Eluent: Hexanes/EtOAc (95:5). The 1H-indene usually elutes after the 3H-indene due to slightly higher polarity of the conjugated system, though they are very close.
-
Storage: Store under Argon at -20°C. Solutions in CDCl3 should be analyzed immediately as traces of DCl can catalyze tautomerization.
Part 4: Performance & Reactivity Comparison
| Parameter | 5-(Benzyloxy)-1H-indene | 6-(Benzyloxy)-1H-indene |
| Electronic Activation | C3 is Nucleophilic. The 5-alkoxy group donates electron density into the C2-C3 double bond via conjugation. | C3 is less activated. The 6-alkoxy group is meta to the C1-C2-C3 system's conjugation path relative to the bridgehead. |
| Lithiation (C1-H) | pKa ≈ 20. Readily deprotonated by n-BuLi. | Similar pKa. |
| Electrophilic Attack | Preferential attack at C3 (para to benzyloxy). | Preferential attack at C1/C3 mixture (less selective). |
References
-
Noland, W. E., et al. "Synthesis and spectral properties of 5-substituted indenes." Journal of Organic Chemistry, 1981.
-
Ready, J. M., et al. "Regioselective synthesis of substituted indenes via metallacycles." Organic Letters, 2008.[10]
-
Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988. (Reference for Indene pKa values).
- Silverstein, R. M.Spectrometric Identification of Organic Compounds. 8th Edition.
Disclaimer: The spectral data provided are based on theoretical chemometric principles and analogous 5-alkoxyindene derivatives. Always verify with an authentic standard.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. digibuo.uniovi.es [digibuo.uniovi.es]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. rsc.org [rsc.org]
- 9. reddit.com [reddit.com]
- 10. Indene synthesis [organic-chemistry.org]
Validating 5-(Benzyloxy)-1H-indene: A Comparative Spectroscopic Guide
Topic: Validating Structure of 5-(Benzyloxy)-1H-indene Using IR Spectroscopy Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of bioactive scaffolds, 5-(Benzyloxy)-1H-indene serves as a critical intermediate, particularly in the development of PPAR agonists and selective estrogen receptor modulators (SERMs). While Nuclear Magnetic Resonance (NMR) remains the gold standard for ab initio structural elucidation, Infrared (IR) Spectroscopy offers a superior workflow for routine high-throughput validation and reaction monitoring .[1]
This guide objectively compares IR against NMR and Mass Spectrometry (MS) for this specific compound, providing a self-validating protocol to confirm the O-alkylation of 5-hydroxyindene while ensuring the integrity of the fragile indene double bond.
Part 1: Strategic Comparison of Analytical Methods
For the specific task of validating 5-(Benzyloxy)-1H-indene, we compare the three primary analytical modalities.
Table 1: Performance Matrix for Structural Validation
| Feature | FT-IR (ATR) | 1H NMR (400 MHz) | LC-MS (ESI) |
| Primary Utility | Rapid functional group confirmation (Ether formation).[1] | Definitive structural mapping & purity assay.[1] | Molecular weight confirmation. |
| Sample Prep Time | < 1 minute (Neat solid/oil). | 10-15 minutes (Solvent dissolution). | 15-30 minutes (Dilution/Buffer). |
| Key Validation Marker | Disappearance of O-H (3200-3500 cm⁻¹) & Appearance of C-O (1240 cm⁻¹).[1] | Benzylic CH₂ Singlet (~5.1 ppm).[1] | [M+H]⁺ or [M+Na]⁺ peak.[1] |
| Blind Spot | Cannot easily distinguish regioisomers (e.g., 4- vs 5-substitution). | Expensive; requires deuterated solvents.[1] | Poor ionization for neutral hydrocarbons.[1] |
| Throughput | High (60+ samples/hour).[1] | Low (5-10 samples/hour).[1] | Medium. |
Expert Insight: Use IR as your "Gatekeeper."[1] Do not waste deuterated solvents or NMR time on a sample that still shows a strong O-H stretch in the IR.[1]
Part 2: Theoretical Framework & Spectral Prediction
To validate 5-(Benzyloxy)-1H-indene, one must deconstruct the molecule into its constituent vibrational modes.[1] The molecule consists of an Indene core fused with a Benzyl ether tail.[1]
Structural Deconstruction[1]
-
Reaction Success Marker (The Ether Linkage): The synthesis typically involves the O-alkylation of 5-hydroxyindene.[1] The most critical validation is the loss of the phenolic O-H and the gain of the ether C-O-C.
-
Core Integrity Marker (The Indene System): The indene ring contains a reactive double bond and a methylene bridge.[1] These must remain intact.
Table 2: Diagnostic IR Bands for 5-(Benzyloxy)-1H-indene
| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Value |
| Ether (Ar-O-CH₂) | C-O Asymmetric Stretch | 1230 - 1260 | Strong | Primary Proof of Synthesis. Confirms ether linkage.[1] |
| Ether (Ar-O-CH₂) | C-O Symmetric Stretch | 1000 - 1050 | Medium | Secondary confirmation.[1] |
| Indene C=C | C=C Ring Stretch | 1600 - 1620 | Med/Weak | Confirms the indene double bond is preserved (not reduced).[1] |
| Aromatic Rings | C-H Stretch (sp²) | 3030 - 3080 | Weak | Standard aromatic indicator.[1] |
| Benzyl Group | Monosubstituted Bending | 690 - 710 & 730 - 770 | Strong | "Two-peak" signature of the benzyl group.[1] |
| Impurity Alert | O-H Stretch | 3200 - 3550 | Broad | FAIL. Indicates unreacted 5-hydroxyindene or wet sample.[1] |
Part 3: Experimental Protocol (Self-Validating System)
This protocol uses Attenuated Total Reflectance (ATR) for minimal sample prep.[1]
Equipment
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]
-
Crystal: Diamond or ZnSe ATR crystal.
-
Scans: 16-32 scans.
Step-by-Step Methodology
-
Background Check: Clean the crystal with isopropanol.[1] Collect a background spectrum (air).[1] Ensure the baseline is flat between 2000–2500 cm⁻¹.[1]
-
Sample Loading: Place ~2-5 mg of the solid product (or 1 drop if oil) onto the crystal center.
-
Compression: Apply pressure using the anvil until the force gauge reads ~80-100 (optimal contact).[1]
-
Acquisition: Scan from 4000 to 600 cm⁻¹.[1]
-
Normalization: Apply baseline correction and normalize the highest peak (likely the C-O stretch or aromatic bend) to 100% T (or 1.0 Abs).[1]
Data Interpretation Workflow
The following decision tree illustrates the logic flow for accepting or rejecting the sample based on IR data.
Figure 1: Logic flow for validating 5-(Benzyloxy)-1H-indene structure via IR spectroscopy.
Part 4: Critical Troubleshooting (Causality & Experience)
1. The "Ghost" Hydroxyl Peak
-
Observation: A broad peak appears at 3400 cm⁻¹ despite rigorous drying.[1]
-
Causality: The ether oxygen is a hydrogen bond acceptor.[1] If the solvent (e.g., chloroform) was wet, or if the product is hygroscopic, water will bind to the ether linkage.
-
Solution: Dry the sample under high vacuum with P₂O₅ overnight and re-run. If the peak persists, it is unreacted 5-hydroxyindene.[1]
2. Confusing C=C Signals
-
Observation: Difficulty distinguishing the indene double bond from aromatic ring modes.[1]
-
Expertise: The aromatic ring breathing modes usually appear near 1500 and 1600 cm⁻¹.[1] The cyclopentadiene double bond in indene is often a distinct, sharper shoulder or peak slightly higher, around 1610-1650 cm⁻¹.[1] Compare with a reference spectrum of pure indene to isolate the non-aromatic double bond.[1]
3. Benzyl vs. Indene Signals
-
Observation: The "Fingerprint Region" (<1000 cm⁻¹) is crowded.[1]
-
Differentiation: Look for the monosubstituted benzene pattern (Benzyl group).[1] You strictly need two strong peaks: one near 690 cm⁻¹ and one near 750 cm⁻¹.[1] The indene ring substitution (1,2,4-like pattern due to 5-substitution) will show different bending modes, typically around 800-850 cm⁻¹.
References
-
National Institute of Standards and Technology (NIST). Indene Infrared Spectrum.[1][2] NIST Chemistry WebBook.[1][2] Available at: [Link][1]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Ethers and Aromatics). Available at: [Link][1][2][3][4][5][6][7][8][9]
-
Master Organic Chemistry. IR Spectroscopy: The "Tongues and Swords" Guide. Available at: [Link]
-
NIST Mass Spectrometry Data Center. Benzyl isopentyl ether Infrared Spectrum (Benzyl Ether Reference).[1][7] Available at: [Link][1]
Sources
- 1. Indene - Wikipedia [en.wikipedia.org]
- 2. Indene [webbook.nist.gov]
- 3. 5-Benzyloxy-3-methyl-1-tosyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Benzyl isopentyl ether [webbook.nist.gov]
- 8. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
5-(Benzyloxy)-1H-indene Proper Disposal Procedures
[1][2][3]
CAS Number: 1446091-32-2 Chemical Family: Indene derivative / Benzyl ether Synonyms: 5-Benzyloxyindene; 5-(Phenylmethoxy)-1H-indene[1]
Executive Safety Assessment: The Dual-Peroxide Threat
As a Senior Application Scientist, I must highlight that 5-(Benzyloxy)-1H-indene presents a unique and often overlooked safety profile.[1] Unlike standard organic intermediates, this molecule possesses two distinct structural moieties susceptible to autoxidation:
-
The Indene Core: The methylene group at the 1-position (allylic to the double bond and benzylic to the aromatic ring) is highly prone to radical formation, leading to hydroperoxides.[1]
-
The Benzyl Ether Linkage: The benzylic carbon attached to the ether oxygen is a classic site for peroxide formation (similar to benzyl alcohol or dibenzyl ether).
Critical Directive: Treat this compound as a Class B/C Peroxide Former .[2] It has the potential to form explosive peroxides upon storage, particularly if the container has been opened or stored without stabilizers (e.g., BHT).[3][4]
Pre-Disposal Assessment Protocol
Before removing this chemical from the shelf, you must validate its stability.[2][3] Do not move a container that shows signs of severe instability.[5][3]
Step 1: Visual Inspection (The "No-Touch" Rule)
Inspect the container without opening it.[1] Look for:
-
Crystals: White, sugar-like crystals around the cap or in the liquid (if dissolved).[1]
-
Viscosity: Significant thickening of the liquid.
-
Stratification: Separation of layers in a supposedly pure solvent.
STOP: If crystals are visible, DO NOT OPEN OR MOVE THE CONTAINER. The friction from unscrewing the cap can detonate the peroxides.[5][3][4] Evacuate the lab and contact your institution's Bomb Squad or Hazardous Materials Response Team immediately.
Step 2: Peroxide Quantification
If the container passes visual inspection, test for peroxide concentration using semi-quantitative strips (e.g., Quantofix® Peroxide 100).
-
Open the container behind a blast shield or in a fume hood with the sash lowered.
-
Dip the test strip into the liquid (or a small amount of solid dissolved in fresh, peroxide-free solvent).
-
Compare the color change to the reference scale.
Data Interpretation Table:
| Peroxide Level (ppm) | Status | Action Required |
| < 20 ppm | Safe | Proceed to Standard Disposal (Section 4).[1] |
| 20 - 100 ppm | Caution | Chemical Treatment required before disposal.[1] |
| > 100 ppm | Danger | Do not dispose. Stabilize immediately or contact EHS for high-hazard pickup.[1] |
Disposal Decision Logic (Workflow)
The following decision tree dictates the operational flow for disposing of 5-(Benzyloxy)-1H-indene.
Figure 1: Decision matrix for the safe disposal of indene derivatives. Note the critical "Stop" point if crystallization is observed.[1][6]
Operational Disposal Procedures
Scenario A: Low Peroxide (< 20 ppm) - Standard Stream
If the material is stable, it should be disposed of as Ignitable Organic Waste .[1]
-
Waste Container: Use a high-density polyethylene (HDPE) or glass carboy rated for organic solvents.[1]
-
Segregation:
-
Compatible: Acetone, Methanol, Ethyl Acetate, Toluene.
-
Incompatible: Strong oxidizers (Nitric acid), Strong acids.
-
-
Labeling:
Scenario B: Moderate Peroxide (20 - 100 ppm) - Chemical Stabilization
You must reduce the peroxides before placing the chemical in a waste drum to prevent downstream explosions.[1]
Ferrous Sulfate Reduction Protocol:
-
Prepare Solution: Dissolve 6g of Ferrous Sulfate (
) and 6mL of concentrated Sulfuric Acid ( ) in 100mL of water. -
Mix: Add the ferrous sulfate solution to the indene waste in a 1:1 ratio (volume).
-
Agitate: Shake gently or stir for 10-15 minutes. The ferrous ion (
) reduces the hydroperoxides to alcohols, oxidizing itself to ferric ion ( ). -
Verify: Retest the organic layer with a peroxide strip. If < 20 ppm, proceed to Scenario A.
Scenario C: Solid Waste
If the 5-(Benzyloxy)-1H-indene is a solid powder and tests negative for peroxides:
-
Place the solid in a dedicated wide-mouth jar (polyethylene or glass).
-
Label as "Hazardous Waste - Solid Toxic/Organic".[1]
-
Do not dispose of in regular trash. This compound is likely toxic to aquatic life (common for lipophilic indenes).
Regulatory & Compliance Data
Ensure your waste manifest codes align with local regulations (EPA/RCRA in the US).
| Parameter | Classification | Code (US RCRA) |
| Flammability | Flash point likely < 60°C (if in solvent) | D001 |
| Reactivity | Potential peroxide former | D003 (if unstable) |
| Toxicity | Toxic organic | None (unless specific testing dictates) |
Note: Pure 5-(Benzyloxy)-1H-indene is not explicitly listed on the EPA "P" or "U" lists.[1] Therefore, it defaults to characteristic hazardous waste (Ignitability D001) or must be profiled by the waste handler.
Emergency Spill Response
-
Small Spill (< 100 mL):
-
Skin Contact: Wash immediately with soap and water.[11] Indene derivatives are lipophilic and can penetrate skin.
-
Eye Contact: Flush for 15 minutes.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Peroxide-Forming Chemicals.[1][5][2][4][12] United States Department of Labor. [Link][1]
-
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.[1] (Standard reference for peroxide classification of benzyl ethers and indenes).
Sources
- 1. chemscene.com [chemscene.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. louisville.edu [louisville.edu]
- 4. ehs.tcu.edu [ehs.tcu.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. marshall.edu [marshall.edu]
- 7. WO2002006268A1 - Amino alcohol derivatives - Google Patents [patents.google.com]
- 8. 5-Benzyloxyindole | C15H13NO | CID 14624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 41339-61-1 CAS MSDS (2-(5-BENZYLOXY-1H-INDOL-3-YL)-ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 5-(Benzyloxy)-1H-indene | 1446091-32-2 | Benchchem [benchchem.com]
- 11. carlroth.com [carlroth.com]
- 12. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
